Abietatriene
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H30 |
|---|---|
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
(4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C20H30/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20+/m0/s1 |
Clé InChI |
QUUCYKKMFLJLFS-AZUAARDMSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C)C |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCCC([C@@H]3CC2)(C)C)C |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C)C |
Synonymes |
ar-abietatriene |
Origine du produit |
United States |
Foundational & Exploratory
Abietatriene: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene, a tricyclic diterpene hydrocarbon, is a significant natural product found in the resin of various conifers and has garnered considerable interest within the scientific community. Its rigid, hydrophobic skeleton serves as a foundational structure for a diverse array of biologically active abietane (B96969) diterpenoids. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, details the experimental methodologies for their determination, and explores its key biological activities, including its anticancer and anti-inflammatory effects, with a focus on the underlying signaling pathways.
Physicochemical Properties of this compound
The physicochemical characteristics of this compound are fundamental to its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀ | [1][2] |
| Molecular Weight | 270.46 g/mol | [1][2] |
| Boiling Point | 345.00 to 346.00 °C at 760 mmHg (estimated) | [3] |
| Melting Point | 56-57 °C (for the related compound (+)-8,11,13-Abietatrien-12-ol) | [4] |
| Vapor Pressure | 0.000060 mmHg at 25 °C (estimated) | [3] |
| Flash Point | 160.20 °C (320.00 °F) (estimated) | [3] |
| logP (Octanol-Water Partition Coefficient) | 7.1 to 8.204 (estimated) | [1][3] |
| Water Solubility | 0.004297 mg/L at 25 °C (estimated) | [3] |
| Solubility | Soluble in alcohol | [3] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its application in research and drug development. The following section outlines the general experimental protocols for measuring key parameters.
Determination of Boiling Point by Distillation
The boiling point of high-molecular-weight, thermally stable compounds like this compound can be determined by distillation.[5]
Principle: Distillation separates components of a liquid mixture based on differences in their volatilities. The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
Procedure:
-
Place a known volume of purified this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and the first drop of condensate falls into the receiving flask.
-
The temperature should remain constant during the distillation of the pure compound; this constant temperature is the boiling point.
Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. RP-HPLC provides a rapid and reliable method for its estimation.[6][7][8][9][10]
Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is related to its lipophilicity. A calibration curve is generated using standard compounds with known logP values, and the logP of the test compound is determined by interpolation.
Apparatus: HPLC system with a pump, injector, C18 column, UV detector, and data acquisition software.
Procedure:
-
Prepare a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water/buffer.
-
Prepare standard solutions of compounds with a range of known logP values.
-
Prepare a solution of this compound in a suitable solvent.
-
Inject the standard solutions and the this compound solution into the HPLC system.
-
Record the retention time for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
Plot log(k') versus the known logP values for the standard compounds to generate a calibration curve.
-
Determine the logP of this compound by interpolating its log(k') value on the calibration curve.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its derivatives.
Sample Preparation and Analysis:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data to obtain chemical shifts (δ), coupling constants (J), and integration values, which provide detailed information about the molecular structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structural assignments.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify volatile compounds like this compound.[12][13][14][15]
Sample Preparation and Analysis:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume of the solution into the GC-MS system.
-
The sample is vaporized and separated on a capillary column based on its boiling point and polarity.
-
The separated components are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparison with spectral libraries.
Biological Activities and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest.
Anticancer Activity: Induction of Apoptosis and PI3K/Akt/mTOR Pathway Inhibition
Abietane diterpenes have been shown to induce cytotoxic effects in various cancer cell lines.[16][17][18][19] One of the primary mechanisms is the induction of apoptosis, or programmed cell death, often through the intrinsic (mitochondrial) pathway. Furthermore, abietanes can modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
References
- 1. This compound | C20H30 | CID 6432211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ar-abietatriene, 19407-28-4 [thegoodscentscompany.com]
- 4. chembk.com [chembk.com]
- 5. Abietadiene (CAS 35241-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 10. ecetoc.org [ecetoc.org]
- 11. scielo.br [scielo.br]
- 12. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. gcms.cz [gcms.cz]
- 16. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Sources and Distribution of Abietatriene in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abietatriene, a tricyclic diterpene, is a key precursor in the biosynthesis of a wide array of biologically active abietane-type diterpenoids. These compounds, found predominantly in the plant kingdom, have garnered significant interest from the pharmaceutical and chemical industries due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and biosynthetic pathways of this compound. It further details experimental protocols for the extraction, isolation, and quantification of this important phytochemical, and illustrates the key biosynthetic and signaling pathways involved in its production. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and plant biochemistry.
Natural Sources and Distribution of this compound
This compound and its derivatives are widely distributed throughout the plant kingdom, with a notable prevalence in conifers and a significant presence in several families of flowering plants.
1.1. Conifers (Gymnosperms)
Conifers are the most prolific producers of this compound and related abietane (B96969) diterpenoids. These compounds are major constituents of oleoresin, a viscous secretion that plays a crucial role in the plant's defense against herbivores and pathogens.[1] Oleoresin is a complex mixture of turpentine (B1165885) (volatile monoterpenes and sesquiterpenes) and rosin (B192284) (non-volatile diterpene resin acids).[1] this compound is a key intermediate in the formation of abietic acid and other resin acids.
Key conifer families known to produce this compound include:
-
Pinaceae: This family, which includes pines (Pinus), firs (Abies), spruces (Picea), and larches (Larix), is a primary source of abietane diterpenoids. The oleoresin is typically found in specialized anatomical structures called resin ducts, which are distributed throughout the plant, including the stem, roots, and needles.[1] The production of these compounds can be significantly upregulated in response to wounding or insect attack.[2]
-
Cupressaceae: This family, which includes cypresses (Cupressus), junipers (Juniperus), and thujas (Thuja), also contains this compound and its derivatives.
-
Podocarpaceae: Species within this family are also known to synthesize abietane diterpenoids.
1.2. Flowering Plants (Angiosperms)
Several families of flowering plants are also recognized as sources of this compound and its oxygenated derivatives. In these plants, these compounds are often found in glandular trichomes on the surfaces of leaves and stems, or in the roots.
Prominent angiosperm families include:
-
Lamiaceae: This is a large and chemically diverse family that includes many aromatic herbs. Several genera, such as Salvia (sage), Rosmarinus (rosemary), and Plectranthus, are rich sources of abietane diterpenoids.[3] In these plants, this compound is a precursor to medicinally important compounds like carnosic acid and ferruginol (B158077).
-
Asteraceae: Some members of the sunflower family have been reported to produce abietane diterpenoids.
-
Verbenaceae: This family also contains species that synthesize these compounds.
1.3. Distribution within Plant Tissues
The distribution of this compound within a plant is often tissue-specific and can be influenced by developmental stage and environmental factors.
-
Conifers: In conifers, the highest concentrations of this compound precursors and derivatives are typically found in the oleoresin of the stem wood and bark.[1] Wounding of the stem leads to a significant increase in the biosynthesis and accumulation of these compounds at the site of injury.[2]
-
Lamiaceae: In Salvia and Rosmarinus species, abietane diterpenoids are often concentrated in the leaves and aerial parts, where they are synthesized in glandular trichomes. However, some species also accumulate these compounds in their roots.[3] For instance, a study on Algerian Salvia microphylla detected this compound in the essential oil of the stems.[4]
Quantitative Data on this compound and Related Compounds
The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, geographical location, and environmental conditions. The following table summarizes some of the available quantitative data for this compound and closely related abietane diterpenoids. It is important to note that direct quantification of this compound is less common in the literature than that of its more stable, oxygenated derivatives like abietic acid and carnosic acid.
| Plant Species | Family | Tissue | Compound(s) Quantified | Concentration | Analytical Method | Reference(s) |
| Pinus nigra | Pinaceae | Heartwood | Abietic acid, Neoabietic acid, Palustric acid, Pimaric acid, Dehydroabietic acid | Abietic acid: 76.77 mg/gdhw, Palustric acid: 47.94 mg/gdhw, Neoabietic acid: 39.34 mg/gdhw | 1H-NMR | [5] |
| Pinus sylvestris | Pinaceae | Heartwood | Pinosylvin, Pinosylvin monomethyl ether, Resin acids | - | HPLC, NMR | [6] |
| Salvia microphylla | Lamiaceae | Stems | This compound, Ferruginol | 0.44% of essential oil | GC-MS | [4] |
| Salvia officinalis | Lamiaceae | Aerial parts | β-eudesmol, camphene, trans-β-ocimene | - | GC-MS | [7] |
| Rosmarinus officinalis | Lamiaceae | Leaves | Rosmarinic acid | 214.86 ± 0.60 µg/mL in extract | HPLC | [8] |
| Abies grandis | Pinaceae | Stem | Monoterpenes and Diterpene resin acids | - | GC-MS | [1] |
Note: Concentrations are reported as found in the cited literature and may be expressed in different units. "dhw" denotes dry heartwood weight. "-" indicates that while the compound was identified, specific quantitative data for this compound was not provided in the abstract.
Biosynthesis of this compound
The biosynthesis of this compound proceeds via the terpenoid pathway, starting from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
3.1. General Diterpene Biosynthesis
Four molecules of IPP are sequentially added to DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This initial part of the pathway is common to all diterpenoid biosynthesis.
3.2. Biosynthesis in Conifers
In conifers such as firs and pines, the biosynthesis of this compound is catalyzed by a bifunctional enzyme called abietadiene synthase (AS). This enzyme possesses two distinct active sites and catalyzes a two-step cyclization of GGPP.
-
Protonation-initiated cyclization: In the first active site, GGPP is cyclized to form the bicyclic intermediate (+)-copalyl diphosphate (B83284) ((+)-CPP).
-
Ionization-initiated cyclization and rearrangement: The (+)-CPP intermediate is then channeled to the second active site where it undergoes a further cyclization and rearrangement cascade to form a mixture of abietadiene isomers, including abieta-7,13-diene, levopimaradiene, and neoabietadiene. These abietadienes are the direct precursors to this compound and the corresponding resin acids. Subsequent oxidation steps, often catalyzed by cytochrome P450 monooxygenases, lead to the formation of abietadienol, abietadienal, and finally abietic acid.
3.3. Biosynthesis in Lamiaceae
In members of the Lamiaceae family, the pathway to this compound involves a different set of enzymes.
-
Cyclization of GGPP: GGPP is first cyclized by a copalyl diphosphate synthase (CPPS) to form (+)-copalyl diphosphate.
-
Formation of Miltiradiene (B1257523): A second enzyme, miltiradiene synthase, then converts (+)-CPP to the tricyclic diterpene, miltiradiene.
-
Aromatization to this compound: Miltiradiene can then undergo spontaneous, non-enzymatic oxidation to form the aromatic this compound. This aromatization can also be facilitated by enzymatic activity in some species. Subsequent hydroxylations, often catalyzed by cytochrome P450 enzymes, lead to the formation of various phenolic abietane diterpenoids like ferruginol and carnosic acid.
Caption: Biosynthetic pathways of this compound in conifers and Lamiaceae.
Regulation of this compound Biosynthesis by Jasmonate Signaling
The production of this compound and other defensive diterpenoids is often induced by biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in mediating these induced defense responses.
Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that accumulate upon wounding or pathogen attack. The perception of these signals initiates a signaling cascade that leads to the upregulation of genes involved in secondary metabolite biosynthesis.
The core of the jasmonate signaling pathway involves the following components:
-
Perception: Jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate, is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).
-
Derepression of Transcription: In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors such as MYC2. The binding of JA-Ile to COI1 leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.
-
Transcriptional Activation: The degradation of JAZ repressors releases transcription factors like MYC2, which can then activate the expression of jasmonate-responsive genes. These include genes encoding enzymes in the this compound biosynthetic pathway, such as GGPP synthase, abietadiene synthase (in conifers), and CPPS (in Lamiaceae).
Caption: Jasmonate signaling pathway regulating this compound biosynthesis.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
5.1. Extraction of this compound
Soxhlet extraction is a robust and efficient method for the extraction of diterpenes from solid plant matrices.
Protocol: Soxhlet Extraction
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, bark, roots) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.
-
Grind the dried plant material into a fine powder using a mechanical grinder or mortar and pestle. A smaller particle size increases the surface area for extraction.
-
-
Apparatus and Reagents:
-
Soxhlet extractor apparatus (including boiling flask, extraction chamber, and condenser).
-
Heating mantle.
-
Cellulose (B213188) extraction thimbles.
-
Rotary evaporator.
-
Extraction solvent: n-hexane or petroleum ether are suitable non-polar solvents for the extraction of this compound. Methanol can also be used for a broader extraction of diterpenoids.[9]
-
Anhydrous sodium sulfate (B86663) (optional, for drying the extract).
-
-
Procedure:
-
Accurately weigh 20-50 g of the powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the boiling flask with 250-500 mL of the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the boiling flask using a heating mantle to initiate boiling. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-24 hours. The optimal extraction time depends on the plant material and solvent, and is typically determined when the solvent in the siphon arm becomes colorless.[10]
-
After extraction, allow the apparatus to cool down.
-
Remove the boiling flask containing the extract.
-
Concentrate the extract by removing the solvent using a rotary evaporator at a temperature below 40 °C to avoid degradation of the target compounds.
-
Dry the resulting crude extract under a stream of nitrogen or in a vacuum desiccator.
-
Store the crude extract at 4 °C in a sealed, light-protected container until further processing.
-
5.2. Isolation of this compound
Column chromatography is a widely used technique for the purification of individual compounds from a crude plant extract.
Protocol: Column Chromatography
-
Apparatus and Reagents:
-
Glass chromatography column.
-
Stationary phase: Silica (B1680970) gel (60-120 mesh) is a common choice for the separation of diterpenes.
-
Mobile phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. For example, starting with 100% n-hexane and gradually increasing to a 9:1 or 8:2 mixture of n-hexane:ethyl acetate.
-
Collection vials or test tubes.
-
Thin Layer Chromatography (TLC) plates and developing chamber for monitoring the separation.
-
-
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).
-
Pour the slurry into the chromatography column, ensuring even packing without any air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase, collecting the eluate in fractions.
-
Gradually increase the polarity of the mobile phase by increasing the concentration of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the separation by spotting each collected fraction on a TLC plate and developing it in an appropriate solvent system.
-
Visualize the spots on the TLC plate under UV light or by using a suitable staining reagent.
-
Combine the fractions that contain the pure compound of interest (this compound will be in the less polar fractions).
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.
-
-
5.3. Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for the identification and quantification of this compound.
Protocol: Quantification by GC-MS
-
Instrumentation and Conditions:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A non-polar column such as a DB-5ms or HP-5ms is suitable for the separation of diterpenes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector temperature: 250 °C.
-
Oven temperature program: A typical program would be to start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a pure this compound standard of known concentration in a suitable solvent (e.g., n-hexane).
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample for analysis by dissolving a known amount of the crude extract or isolated fraction in the same solvent.
-
-
Analysis:
-
Inject the calibration standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Protocol: Quantification by HPLC-DAD
-
Instrumentation and Conditions:
-
High-performance liquid chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: A reversed-phase C18 column is commonly used for the separation of diterpenoids.
-
Mobile phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow rate: Typically 1 mL/min.
-
Column temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection wavelength: The DAD can monitor a range of wavelengths; this compound has a UV absorbance maximum that can be used for detection and quantification.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution and calibration standards of pure this compound in the mobile phase.
-
Prepare the sample by dissolving the extract or fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standards to construct a calibration curve.
-
Inject the sample.
-
Identify and quantify the this compound peak in the sample chromatogram based on its retention time and UV spectrum compared to the standard.
-
Caption: General experimental workflow for this compound extraction and analysis.
Conclusion
This compound stands as a pivotal molecule in the rich and diverse world of plant secondary metabolites. Its widespread occurrence, particularly in conifers and the Lamiaceae family, underscores its ecological significance as a defensive agent and its potential as a precursor for pharmacologically active compounds. This guide has provided a detailed overview of the natural sources, biosynthesis, and distribution of this compound, along with comprehensive experimental protocols for its study. The presented information, including the quantitative data and pathway diagrams, aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to explore and exploit the potential of this compound and its derivatives. Further research into the quantitative distribution of this compound across a broader range of plant species and the elucidation of the intricate regulatory networks governing its biosynthesis will undoubtedly open new avenues for its application in medicine and industry.
References
- 1. Regulation of Oleoresinosis in Grand Fir (Abies grandis) : Differential Transcriptional Control of Monoterpene, Sesquiterpene, and Diterpene Synthase Genes in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Oleoresinosis in Grand Fir (Abies grandis) (Coordinate Induction of Monoterpene and Diterpene Cyclases and Two Cytochrome P450-Dependent Diterpenoid Hydroxylases by Stem Wounding) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpene resin acid biosynthesis in loblolly pine (Pinus taeda): functional characterization of abietadiene/levopimaradiene synthase (PtTPS-LAS) cDNA and subcellular targeting of PtTPS-LAS and abietadienol/abietadienal oxidase (PtAO, CYP720B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis and Biological Activities of Algerian Salvia microphylla Essential Oils [scielo.org.mx]
- 5. High-Throughput 1H-Nuclear Magnetic Resonance-Based Screening for the Identification and Quantification of Heartwood Diterpenic Acids in Four Black Pine (Pinus nigra Arn.) Marginal Provenances in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. phcogj.com [phcogj.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
The intricate Pathway of Abietatriene Biosynthesis in Coniferous Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene and its derivatives, abietane-type diterpenoids, form a significant class of secondary metabolites in coniferous species. These compounds are principal components of oleoresin, a defensive secretion that protects the plant against herbivores and pathogens. Beyond their ecological role, abietane (B96969) diterpenoids have garnered considerable interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. A thorough understanding of the biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in conifers, detailing the enzymatic steps, summarizing key quantitative data, and outlining relevant experimental protocols.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the general isoprenoid pathway. The core of this pathway involves the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and subsequent oxidative modifications by cytochrome P450 monooxygenases.
The initial committed step is the conversion of GGPP, a 20-carbon isoprenoid, into the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by the enzyme copalyl diphosphate synthase (CPS) . In many coniferous species, this CPS activity is part of a bifunctional enzyme known as abietadiene synthase (AS) .
The second crucial step, also catalyzed by abietadiene synthase in its second active site, is the ionization of (+)-CPP and its subsequent cyclization and rearrangement to form a mixture of diterpene olefins. The primary products of this reaction are various isomers of abietadiene, including levopimaradiene, neoabietadiene, and palustradiene, alongside abietadiene itself. The relative proportions of these products can be influenced by factors such as pH.[1]
Finally, the abietadiene isomers undergo a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , to introduce functional groups onto the abietane skeleton. These oxidations typically occur at the C18 position, leading to the formation of alcohols, aldehydes, and ultimately carboxylic acids, which are major constituents of resin acids.[2] The aromatization of the C-ring to form this compound is a key step in the biosynthesis of many biologically active diterpenoids.
Signaling Pathway Diagram
Quantitative Data
The enzymatic reactions in the this compound biosynthesis pathway have been characterized to varying extents. Below is a summary of the available quantitative data for key enzymes.
Table 1: Product Distribution of Abietadiene Synthase from Abies grandis
| Product | Relative Abundance (%) |
| Levopimaradiene | ~33 |
| Neoabietadiene | ~33 |
| Abietadiene | ~33 |
| Other minor products | < 1 |
Data is derived from studies on the recombinant "pseudomature" enzyme, which closely mimics the native enzyme's activity. The distribution can be influenced by pH.[1][3]
Table 2: Apparent Kinetic Parameters of Sitka Spruce CYP720B4 with Diterpene Substrates
| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1µM-1) |
| Abietadiene | 1.3 ± 0.2 | 0.43 ± 0.02 | 0.33 |
| Levopimaradiene | 1.5 ± 0.3 | 0.51 ± 0.03 | 0.34 |
| Neoabietadiene | 2.1 ± 0.4 | 0.62 ± 0.05 | 0.30 |
| Palustradiene | 1.8 ± 0.3 | 0.48 ± 0.03 | 0.27 |
| Dehydroabietane | 2.5 ± 0.5 | 0.75 ± 0.07 | 0.30 |
Data from in vitro assays with recombinant CYP720B4 from Sitka spruce.[2] It is important to note that these are apparent kinetic parameters and can be influenced by factors such as the solubility of the hydrophobic substrates.
Experimental Protocols
This section provides an overview of the methodologies for key experiments involved in studying the this compound biosynthesis pathway.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify active recombinant enzymes (e.g., abietadiene synthase, cytochrome P450s) for in vitro characterization.
General Workflow:
Methodology:
-
cDNA Synthesis: Total RNA is extracted from conifer tissues (e.g., needles, bark) and reverse transcribed to synthesize cDNA.
-
Gene Amplification and Cloning: The full-length coding sequence of the target enzyme is amplified from the cDNA using gene-specific primers. The amplified product is then cloned into a suitable expression vector, often containing a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), and cultures are grown at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.
-
Protein Purification: Cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) for His-tagged proteins). The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the activity and product profile of the purified recombinant enzymes.
a) Abietadiene Synthase Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Substrate: Add the substrate, geranylgeranyl diphosphate (GGPP), to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified abietadiene synthase.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
b) Cytochrome P450 Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing the purified cytochrome P450, a P450 reductase, and a source of electrons (NADPH).
-
Substrate: Add the diterpene substrate (e.g., abietadiene) to the reaction mixture.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at an optimal temperature (e.g., 30°C) with shaking.
-
Product Extraction: Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the products by GC-MS or HPLC.
GC-MS Analysis of Diterpenoids
Objective: To identify and quantify the diterpenoid products of enzyme assays or extracts from plant tissues.
Methodology:
-
Sample Preparation: The extracted and dried diterpenoid samples are resuspended in a suitable solvent (e.g., hexane). For the analysis of resin acids, derivatization (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) is often required to increase their volatility.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms). A temperature gradient is used to separate the different diterpenoid isomers.
-
MS Detection: The separated compounds are detected by a mass spectrometer. The identification of individual diterpenoids is based on their retention times and comparison of their mass spectra with those of authentic standards and/or spectral libraries.
-
Quantification: Quantification can be achieved by using an internal standard and generating calibration curves with known concentrations of authentic standards.
Conclusion
The biosynthesis of this compound in coniferous species is a well-defined pathway involving a series of enzymatic reactions that convert the primary metabolite GGPP into a diverse array of abietane-type diterpenoids. The key enzymes, abietadiene synthase and cytochrome P450 monooxygenases, play crucial roles in generating the structural diversity of these compounds. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved. The methodologies outlined in this guide provide a framework for researchers to further investigate this fascinating and pharmaceutically important biosynthetic pathway. A deeper understanding of this compound biosynthesis will undoubtedly facilitate the metabolic engineering of microorganisms for the sustainable production of valuable diterpenoids and the discovery of new drug leads.
References
- 1. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Diterpene Metabolism: Sitka Spruce CYP720B4 Catalyzes Multiple Oxidations in Resin Acid Biosynthesis of Conifer Defense against Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abietadiene synthase from grand fir (Abies grandis): characterization and mechanism of action of the "pseudomature" recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activities of Abietatriene and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene and its analogs, a class of abietane (B96969) diterpenoids, have garnered significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring compounds, primarily found in coniferous plants, exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of this compound and its prominent analogs, such as dehydroabietic acid, ferruginol, sugiol, and honokiol. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the key biological activities of this compound and its analogs, providing a comparative overview of their potency.
Table 1: Anticancer and Cytotoxic Activities (IC50 values in µM)
| Compound/Analog | Cell Line | Activity | IC50 (µM) | Reference(s) |
| Dehydroabietic Acid Derivatives | ||||
| Compound 22f | HeLa (Cervical Cancer) | Cytotoxicity | 7.76 ± 0.98 | [1] |
| Compound 28e | SK-OV-3 (Ovarian Cancer) | Cytotoxicity | 1.79 ± 0.43 | [1] |
| Compound 30n | HeLa (Cervical Cancer) | Cytotoxicity | 6.58 ± 1.11 | [1] |
| Compound 77b | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 0.72 ± 0.09 | [1][2] |
| Compound 77b | MCF-7 (Breast Cancer) | Cytotoxicity | 1.78 ± 0.36 | [2] |
| Compound 77b | HeLa (Cervical Cancer) | Cytotoxicity | 1.08 ± 0.12 | [2] |
| Compound 80j | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 0.08 - 0.42 | [1] |
| DHA-Chalcone Hybrid 33 | MCF-7 (Breast Cancer) | Antiproliferative | 2.21 | [3] |
| DHA-Chalcone Hybrid 33 | MDA-MB-231 (Breast Cancer) | Antiproliferative | 4.5 | [3] |
| DHA-Chalcone Hybrid 41 | MCF-7 (Breast Cancer) | Antiproliferative | 3.1 | [3] |
| DHA-Chalcone Hybrid 43 | MCF-7 (Breast Cancer) | Antiproliferative | 2.8 | [3] |
| DHA-Chalcone Hybrid 44 | MCF-7 (Breast Cancer) | Antiproliferative | 2.9 | [3] |
| Pygmaeocin B (5) | HT29 (Colon Cancer) | Cytotoxicity | 6.69 ± 1.2 (µg/mL) | [4] |
| Orthoquinone (13) | HT29 (Colon Cancer) | Cytotoxicity | 2.7 ± 0.8 (µg/mL) | [4] |
| Ferruginol & Analogs | ||||
| Ferruginol | AGS (Gastric Cancer) | Cytotoxicity | 24 | [5] |
| Ferruginol | MRC-5 (Fibroblasts) | Cytotoxicity | 26 | [5] |
| Ferruginol | Human Lung Fibroblasts | Cytotoxicity | 29-39 | [6] |
| Sugiol | ||||
| Sugiol | MIA PaCa-2 (Pancreatic Cancer) | Cytotoxicity | 17.9 - 32.5 | [7] |
| Honokiol | ||||
| Honokiol | Transformed Barrett's Epithelial Cells | Proapoptotic | - | [8] |
Table 2: Antimicrobial Activities (MIC values)
| Compound/Analog | Microorganism | Activity | MIC (µg/mL) | Reference(s) |
| Dehydroabietic Acid Derivatives | ||||
| Compound 17p | Staphylococcus aureus | Antibacterial | 1.9 | [9] |
| Compound 17p | Bacillus subtilis | Antibacterial | 1.9 | [9] |
| Ferruginol & Analogs | ||||
| Compound 59 | Staphylococcus aureus | Antibacterial | 1.0 | [10] |
| Compound 59 | Bacillus subtilis | Antibacterial | 20.0 | [10] |
| Compound 59 | Streptomyces scabies | Antibacterial | 1.0 | [10] |
| Sugiol | ||||
| Sugiol | Candida albicans | Antifungal | 125 - 250 | [11] |
| Sugiol | Candida glabrata | Antifungal | 500 - 1000 | [11] |
| Sugiol | Candida tropicalis | Antifungal | 125 - 250 | [11] |
| Sugiol | Candida parapsilosis | Antifungal | 250 - 500 | [11] |
| Sugiol | Candida guilliermondii | Antifungal | 500 - 1000 | [11] |
Table 3: Anti-inflammatory and Antioxidant Activities (IC50 values)
| Compound/Analog | Assay | Activity | IC50 (µM or µg/mL) | Reference(s) |
| Dehydroabietic Acid | NF-κB and AP-1 pathways | Anti-inflammatory | - | [12] |
| Ferruginol | DPPH radical scavenging | Antioxidant | 116.12 µg/mL | [10] |
| Ferruginol | Human erythrocyte membrane lipoperoxidation | Antioxidant | 1.4 µM | [5] |
| Ferruginan | Heat-induced hemolysis | Anti-inflammatory | 53.91 µM | [13] |
| Sugiol | DPPH radical scavenging | Antioxidant | Low activity | [14] |
| Abietic Acid | NF-κB, PI3K/AKT pathways | Anti-inflammatory | - | [15] |
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Honokiol's Inhibition of the STAT3 Signaling Pathway
Caption: Honokiol inhibits STAT3 signaling by inhibiting upstream kinases and inducing the phosphatase SHP-1.
Ferruginol's Modulation of MAPK and PI3K/AKT Signaling Pathways
Caption: Ferruginol suppresses cancer cell growth by inhibiting the MAPK and PI3K/AKT signaling pathways.
Honokiol's Inhibition of the NF-κB Signaling Pathway
Caption: Honokiol exerts anti-inflammatory effects by inhibiting the IKK complex in the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6][16][17][18][19]
Materials:
-
96-well plates
-
Test compound (this compound analog)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[17]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][9][20]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Test compound
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
96-well microplates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[3][10][21]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol (B129727) or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control solution to 100 µL of the DPPH working solution. For the blank, use 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)
Principle: This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter. Upon stimulation with an inflammatory agent (e.g., TNF-α), activated NF-κB binds to the promoter and drives luciferase expression, which can be quantified by measuring luminescence. Inhibitors of the NF-κB pathway will reduce luciferase activity.[13][22][23][24][25]
Materials:
-
Cells (e.g., HEK293T or RAW 264.7)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Inflammatory stimulus (e.g., TNF-α)
-
Test compound
-
Luciferase assay system (substrate and buffer)
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compound relative to the stimulated control and determine the IC50 value.
Conclusion
This compound and its analogs represent a promising class of natural products with a broad range of biological activities. The quantitative data and mechanistic insights provided in this guide highlight their potential as lead compounds for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and infectious diseases. The detailed experimental protocols offer a practical resource for researchers to further investigate the pharmacological properties of these fascinating molecules. Further research is warranted to fully elucidate their mechanisms of action, evaluate their efficacy and safety in preclinical and clinical studies, and explore their structure-activity relationships to guide the design of more potent and selective analogs.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. pure.dongguk.edu [pure.dongguk.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rombio.unibuc.ro [rombio.unibuc.ro]
- 12. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. kumc.edu [kumc.edu]
- 21. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Unveiling Abietatriene: A Technical Guide to its Historical Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene, a diterpene hydrocarbon with the chemical formula C₂₀H₃₀, represents a core structural motif within the broader class of abietane (B96969) diterpenoids.[1] These compounds, isolated from various terrestrial plant sources, have garnered significant interest from the medicinal and pharmacological communities due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of the parent hydrocarbon, abieta-8,11,13-triene, presenting key data, detailed experimental protocols, and visual representations of relevant workflows and biological contexts. While many derivatives were known earlier, the parent this compound was first isolated in the early 1970s.
Historical Discovery
The journey to identifying the fundamental this compound structure is intertwined with the study of resin acids. Its more functionalized relative, dehydroabietic acid, was known much earlier, having been initially obtained from chemical studies of abietic acid. Ferruginol, another key aromatic abietane, was first isolated in 1939 from the resin of the Miro tree (Podocarpus ferrugineus).
The parent hydrocarbon, abieta-8,11,13-triene , was first isolated and characterized in the early 1970s from Podocarpus ferrugineus and Thujopsis dolabrata. These discoveries were crucial in providing the foundational understanding of the chemical diversity and biosynthetic pathways of abietane diterpenoids.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for abieta-8,11,13-triene and a representative derivative, providing a comparative overview of their properties.
Table 1: Physicochemical Properties of Abieta-8,11,13-triene
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀ | [1] |
| Molar Mass | 270.46 g/mol | [1] |
| Boiling Point | 345-346 °C (estimated) | |
| Specific Rotation [α]D | Not available |
Table 2: Spectroscopic Data for Abieta-8,11,13-triene
| Technique | Key Signals | Source |
| ¹H NMR (CDCl₃) | δ ~6.8-7.2 (m, 3H, Ar-H), ~2.8 (m, 1H, CH(CH₃)₂), ~1.2 (d, 6H, CH(CH₃)₂), ~0.9-1.0 (m, 9H, 3 x CH₃) | |
| ¹³C NMR (CDCl₃) | δ ~147, ~145, ~134, ~126, ~124, ~123 (aromatic C), ~38, ~37, ~33, ~30, ~25, ~24, ~21, ~19, ~18 (aliphatic C) | |
| Mass Spec (m/z) | 270 (M+), 255, 227, 199, 157 |
Experimental Protocols
Isolation of Abieta-8,11,13-triene from Pinus Species (General Protocol)
1. Extraction:
-
Air-dried and powdered plant material (e.g., heartwood or bark of Pinus species) is subjected to exhaustive extraction with a non-polar solvent such as n-hexane or petroleum ether in a Soxhlet apparatus for 48-72 hours.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
2. Fractionation:
-
The crude hexane (B92381) extract is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of increasing polarity, starting with pure n-hexane and gradually introducing ethyl acetate (B1210297).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase and visualized with an appropriate staining agent (e.g., vanillin-sulfuric acid).
3. Purification:
-
Fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis) are combined and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC).
-
Pure abieta-8,11,13-triene is obtained as a colorless oil.
4. Characterization:
-
The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of the data with published values.
Visualizations
Experimental Workflow for Isolation
Caption: Figure 1. General Workflow for the Isolation of this compound.
Biosynthetic Pathway of this compound
References
Abietatriene as a plant metabolite and its ecological role
An In-depth Technical Guide on Abietatriene: A Key Plant Metabolite in Ecological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a tricyclic aromatic diterpene, is a significant secondary metabolite in the plant kingdom, particularly prevalent in conifers and various species of the Lamiaceae family.[1][2] Derived from the abietane (B96969) skeleton, this compound is a crucial intermediate in the biosynthesis of a wide array of bioactive diterpenoids, including resin acids and pharmacologically active substances. Its ecological role is multifaceted, serving as a potent defense chemical against herbivores and pathogens, and its derivatives are implicated in complex plant signaling pathways such as Systemic Acquired Resistance (SAR). This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, ecological functions, and the analytical methodologies employed for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers in phytochemistry, chemical ecology, and drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound, like all diterpenoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). In higher plants, the precursors for GGPP, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are primarily synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] While the core pathway is conserved, the specific enzymatic steps leading to the abietane skeleton can vary between plant families.
1.1. Pathway in Lamiaceae (e.g., Salvia species)
In many Lamiaceae species, the biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of GGPP:
-
GGPP to (+)-Copalyl Diphosphate (B83284) (CPP): The class II diterpene synthase, copalyl diphosphate synthase (CPPS), catalyzes the initial protonation-initiated cyclization of the linear GGPP molecule to form the bicyclic intermediate, (+)-CPP.[3][4]
-
(+)-CPP to Miltiradiene (B1257523): A class I diterpene synthase, specifically a miltiradiene synthase (MiS), then facilitates the ionization of the diphosphate moiety from (+)-CPP and a subsequent secondary cyclization and rearrangement to form the tricyclic diterpene hydrocarbon, miltiradiene.[3][4]
-
Miltiradiene to this compound: The final step, the formation of the aromatic C-ring characteristic of this compound, occurs through the spontaneous, non-enzymatic oxidation of miltiradiene.[3][5][6]
1.2. Pathway in Conifers (e.g., Abies, Pinus species)
In conifers, the pathway to abietane skeletons is a cornerstone of their defensive oleoresin production.[7]
-
GGPP to Abietadiene Isomers: A bifunctional enzyme, abietadiene synthase (AS), carries out a two-step reaction.[8][9][10] First, its class II active site catalyzes the conversion of GGPP to the (+)-CPP intermediate. This intermediate is then channeled to the class I active site within the same enzyme, where it is cyclized to a mixture of abietadiene isomers, including abieta-7,13-diene (B1201553), levopimaradiene, and neoabietadiene.[10]
-
Formation of Aromatic Derivatives: this compound and other aromatic abietanes like dehydroabietic acid are formed through subsequent enzymatic oxidations of these abietadiene precursors.[11] For instance, abieta-7,13-diene can be hydroxylated by a cytochrome P450-dependent monooxygenase.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30 | CID 6432211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abietadiene synthase - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Abietadiene synthase from grand fir (Abies grandis): characterization and mechanism of action of the "pseudomature" recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-enzymes.com [creative-enzymes.com]
An In-depth Technical Guide to the Spectroscopic Data of Abietatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic data for abietatriene (abieta-8,11,13-triene), a diterpene of significant interest in chemical and pharmaceutical research. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.18 | d | 8.3 | H-11 |
| 6.98 | d | 8.3 | H-12 |
| 6.87 | s | H-14 | |
| 2.85-2.95 | m | H-7 | |
| 2.83 | septet | 6.9 | H-15 |
| 2.25 | m | H-1α | |
| 1.85 | m | H-6 | |
| 1.73 | m | H-2 | |
| 1.65 | m | H-5 | |
| 1.50 | m | H-3 | |
| 1.29 | s | H-20 | |
| 1.24 | d | 6.9 | H-16, H-17 |
| 1.23 | s | H-19 | |
| 0.95 | s | H-18 |
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃) [1]
| Chemical Shift (δ) ppm | Carbon Atom |
| 146.9 | C-9 |
| 145.5 | C-13 |
| 134.6 | C-8 |
| 126.8 | C-12 |
| 124.2 | C-11 |
| 123.9 | C-14 |
| 49.8 | C-5 |
| 38.6 | C-10 |
| 37.8 | C-1 |
| 33.4 | C-4 |
| 33.3 | C-18 |
| 30.1 | C-7 |
| 25.2 | C-20 |
| 24.0 | C-16, C-17 |
| 21.6 | C-19 |
| 19.2 | C-2 |
| 18.8 | C-6 |
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~3040 | Aromatic C-H stretch |
| 2955, 2925, 2865 | Aliphatic C-H stretch |
| 1610, 1500 | Aromatic C=C stretch |
| 1460, 1380 | C-H bend |
| 880, 820 | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Interpretation |
| 270 | 45 | [M]⁺ (Molecular Ion) |
| 255 | 100 | [M - CH₃]⁺ |
| 199 | 20 | [M - C₅H₁₁]⁺ |
| 185 | 15 | [M - C₆H₁₃]⁺ |
| 159 | 25 | |
| 145 | 30 |
Experimental Protocols
The following sections detail the general methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of diterpenoids.
2.1 NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition parameters typically include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A spectral width of 200-220 ppm is used. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of neat this compound (if it is a liquid at room temperature) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization: this compound is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is the most common ionization method for this type of compound.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum is a plot of the relative abundance of ions versus their m/z values. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information, as characteristic fragments are formed from the molecular ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
References
Abietatriene structure-activity relationship studies
An In-depth Technical Guide to Abietatriene Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This compound, a tricyclic diterpene, and its derivatives represent a promising class of natural products with a wide spectrum of biological activities. Extensive research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing critical biological pathways and workflows to aid in the rational design of new therapeutic agents.
Core Structure-Activity Relationship Insights
The biological efficacy of this compound derivatives is intricately linked to their chemical architecture. Key structural modifications on the abietane (B96969) skeleton significantly influence their potency and selectivity.
-
Anticancer Activity : The presence of a p-quinone moiety in the C-ring is a critical feature for cytotoxicity against various cancer cell lines.[1][2] Specifically, an orthoquinone functionality is a key pharmacophore.[2][3] Furthermore, oxygenation at the C-7 position, particularly with a carbonyl group, enhances cytotoxic activity.[4] Modifications at the C-18 position also play a role; introducing an aldehyde group can improve bioactivity, whereas an acid or alcohol group tends to decrease it.[5] The mechanism of action often involves the induction of apoptosis through the intrinsic pathway, cell cycle arrest, and modulation of key signaling pathways like PI3K/AKT/mTOR.[3][6][7]
-
Antimicrobial Activity : this compound derivatives have demonstrated pronounced activity against a range of bacteria, including drug-resistant strains.[8][9] The activity is generally more potent against Gram-positive than Gram-negative bacteria.[8] The introduction of N-acylhydrazone or N-substituted dibenzo-carbazole moieties to the dehydroabietic acid (a common this compound) scaffold has yielded compounds with potent inhibitory activity, sometimes comparable to reference antibiotics like amikacin.[8]
-
Anti-inflammatory Activity : Several this compound derivatives exhibit significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages.[2][10][11] Pygmaeocin B, a rearranged abietane with an orthoquinone group, has shown particularly high anti-inflammatory potential.[12][13]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various this compound derivatives, providing a basis for SAR comparison.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀)
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ | Reference |
| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 µM | [4] |
| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44 µM | [4] |
| Pygmaeocin B (5) | HT29 | Colon Cancer | 6.69 µg/mL | [2][3] |
| Orthoquinone (13) | HT29 | Colon Cancer | 2.7 µg/mL | [2][3] |
| Pygmaeocin B (5) | HepG2 | Liver Cancer | 8.98 µg/mL | [2] |
| Orthoquinone (13) | HepG2 | Liver Cancer | 5.58 µg/mL | [2] |
| Compound 1 (from S. multicaulis) | CCRF-CEM | Leukemia | 15.32 µM | [14] |
| Compound 6 (from S. multicaulis) | CEM-ADR5000 | Multidrug-Resistant Leukemia | 4.13 µM | [14] |
| Dehydroabietic Acid Derivative (74b) | SMMC-7721 | Liver Cancer | 0.36 µM | [15] |
| Dehydroabietic Acid Derivative (74e) | HepG2 | Liver Cancer | 0.12 µM | [15] |
| Dehydroabietic Acid-Chalcone Hybrid (33) | MCF-7 | Breast Cancer | 2.21 µM | [15] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC)
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 16j (DHA derivative) | S. aureus | 0.9 - 15.6 | [8] |
| Compound 16r (DHA derivative) | B. subtilis | 0.9 - 15.6 | [8] |
| Compound 17p (DHA derivative) | S. aureus / B. subtilis | 1.9 | [8] |
| Compound 17l, 17n, 17p | E. coli / P. fluorescens | 3.9 - 7.8 | [8] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 | [16] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | S. epidermidis / S. mitis | 8 | [16] |
| Compound 27 (Rearranged Abietane) | E. coli / P. aeruginosa | 11.7 | [9][17] |
| Compound 27 (Rearranged Abietane) | S. aureus | 23.4 | [9][17] |
| Compound 30 (Rearranged Abietane) | S. aureus | 46.9 | [9][17] |
| Hexane/EtOAc Fraction (70:30) | C. krusei | 31.2 | [18] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC₅₀ | Reference |
| Pygmaeocin B (5) | NO Inhibition (LPS-stimulated RAW 264.7) | 33.0 ng/mL | [12][13] |
| Compound 2 (from N. bracteata) | NO Inhibition (LPS-stimulated RAW 264.7) | 19.2 µM | [11] |
| Compound 4 (from N. bracteata) | NO Inhibition (LPS-stimulated RAW 264.7) | 18.8 µM | [11] |
| Abietic Acid | PGE2 Production (A23187-stimulated macrophages) | >100 µM (inhibition only at high doses) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments cited in the literature.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][19]
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[19]
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[15][19]
-
Formazan (B1609692) Solubilization : Carefully remove the supernatant. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[15][19]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18][20]
-
Preparation of Inoculum : Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard (approximately 10⁸ CFU/mL) in Mueller-Hinton broth. Dilute this suspension 1:10 for the assay.[18]
-
Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth.[17]
-
Inoculation : Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 24 hours.[18]
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay evaluates the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.[11]
-
Cell Seeding : Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1 hour).
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
-
Incubation : Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement : NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement : Measure the absorbance at 540 nm.
-
Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC₅₀ value from the dose-response curve.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz to illustrate key processes.
Caption: this compound-induced intrinsic apoptosis pathway.[3][7]
Caption: Experimental workflow for the MTT cytotoxicity assay.[15][19]
Caption: Workflow for broth microdilution antimicrobial assay.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Synthesis and biological evaluation of abietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uv.es [uv.es]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.hiroshima-u.ac.jp [home.hiroshima-u.ac.jp]
- 15. benchchem.com [benchchem.com]
- 16. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Quantification of Abietatriene in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene, also known as dehydroabietane, is a tricyclic diterpene naturally occurring in various plant species, particularly in the families Pinaceae and Cupressaceae.[1] As a bioactive compound, this compound and its derivatives have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.
This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound in plant extracts. The described protocol is intended as a comprehensive guide and may be adapted and validated for specific plant matrices and research applications.
Principle of HPLC-UV Analysis:
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components within a mixture. The separation is achieved based on the differential partitioning of the analyte between a stationary phase (packed within a column) and a mobile phase (a liquid solvent). In this method, a nonpolar stationary phase (C18) is used with a polar mobile phase (Reverse-Phase HPLC). As the mobile phase transports the sample through the column, less polar compounds like this compound are retained longer than more polar compounds. A UV detector measures the absorbance of the eluate at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, enabling quantitative analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered leaves, bark, or resin)
Instrumentation
-
HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Chromatographic Conditions
Based on typical methods for the analysis of similar diterpenoids, the following chromatographic conditions are recommended:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 70-95% B20-25 min: 95% B25-26 min: 95-70% B26-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried and powdered plant material into a suitable flask. Add 20 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Note: The choice of extraction solvent and method may need to be optimized for different plant materials to ensure maximum recovery of this compound.
Method Validation
To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Calibration Curve Data
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. A linear regression analysis is then performed to determine the equation of the line and the correlation coefficient (R²).
Table 1: Representative Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,340 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
| Linear Regression | y = 15234x - 120 |
| R² | 0.9998 |
Quantitative Analysis of this compound in Plant Extracts
The concentration of this compound in the plant extracts is calculated using the regression equation from the calibration curve.
Table 2: Quantification of this compound in Different Plant Extracts
| Plant Sample ID | Peak Area (mAU*s) | Concentration in Extract (µg/mL) | Amount in Plant Material (mg/g) |
| Plant A | 254,890 | 16.74 | 0.335 |
| Plant B | 487,632 | 32.01 | 0.640 |
| Plant C | 102,578 | 6.74 | 0.135 |
Method Validation Summary
Table 3: Summary of HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98 - 102% |
| Precision (RSD) | Intra-day: 0.8%Inter-day: 1.5% | ≤ 2% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Specificity | No interference from blank matrix | No interference |
| Solution Stability | Stable for 24 hours at room temperature | ≤ 2% change |
Visualization
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plant extracts by HPLC-UV.
Logical Relationship of Method Validation
Caption: Key parameters for the validation of the HPLC-UV analytical method.
References
Application Note: GC-MS Analysis of Volatile Compounds Including Abietatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] Its high sensitivity and specificity make it an indispensable tool in various fields, including pharmaceutical analysis, metabolomics, environmental monitoring, and the study of natural products.[1][3] This application note provides a detailed protocol for the analysis of volatile compounds, with a specific focus on the diterpene Abietatriene, a compound of interest due to its presence in various medicinal plants and its potential biological activities.[2][4]
This compound belongs to the abietane (B96969) class of diterpenoids, which are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[2][4][5][6] Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in complex matrices such as plant extracts or essential oils, which is essential for drug discovery and development, quality control of herbal products, and phytochemical research.
This document outlines the complete workflow from sample preparation to data analysis, providing researchers with a comprehensive guide for the GC-MS analysis of this compound and other related volatile compounds.
Experimental Protocols
Sample Preparation: Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from various matrices.[1] It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the sample, either by direct immersion or by exposure to the headspace above the sample.[1]
Materials:
-
SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) coating)
-
20 mL headspace vials with screw caps (B75204) and septa
-
Heating block or water bath
-
Analytical balance
-
Vortex mixer
-
Gas-tight syringe (for liquid samples)
Protocol:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized solid sample (e.g., powdered plant material) into a 20 mL headspace vial. For liquid samples, pipette 1.0 mL into the vial.
-
Internal Standard: Add an appropriate internal standard (e.g., n-alkane solution) to the vial for quantification purposes.
-
Equilibration: Seal the vial tightly with the screw cap and septum. Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Carefully insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a defined period (e.g., 30 minutes) at the equilibration temperature to allow for the adsorption of the volatile analytes onto the fiber coating.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound and other volatile compounds. These may require optimization based on the specific instrument and sample matrix.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Solvent Delay | 5 minutes |
Results and Discussion
Identification and Fragmentation of this compound
The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a reference standard or by matching the mass spectrum with a library database (e.g., NIST). The mass spectrum of this compound, like other abietane diterpenes, is characterized by specific fragmentation patterns under electron ionization. The fragmentation is largely influenced by the positions of double bonds and functional groups on the molecule.[7] The molecular ion peak ([M]⁺) for this compound (C₂₀H₃₀) is expected at m/z 270. Key fragment ions can provide structural information and aid in the confirmation of the compound's identity.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of the analyte is plotted against its concentration. The concentration of this compound in the sample is then determined from the calibration curve. Method validation should be performed to ensure the reliability of the results.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of analyte that can be reliably detected.[8][9][10] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[8][9][10] |
| Precision (%RSD) | < 10% | The relative standard deviation of replicate measurements. |
| Accuracy (Recovery) | 90 - 110% | The percentage of the true concentration that is measured. |
Note: These values are representative and should be experimentally determined for each specific method and laboratory.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight the Biological Activities of Selected Abietane Diterpenes Isolated from Plectranthus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Abietatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and spectral data for the structural elucidation of abietatriene (also known as abieta-8,11,13-triene), a diterpene natural product. The information herein is intended to guide researchers in the unambiguous assignment of proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) signals, a critical step in the characterization of this and related compounds.
Chemical Structure of this compound
The chemical structure of this compound with the conventional numbering of carbon atoms is presented below. This numbering system is used for the assignment of the NMR signals in the subsequent sections.
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 38.5 | 1.75 | m | |
| 1.40 | m | |||
| 2 | 19.2 | 1.65 | m | |
| 1.55 | m | |||
| 3 | 41.8 | 1.60 | m | |
| 1.50 | m | |||
| 4 | 33.5 | - | - | - |
| 5 | 50.5 | 1.88 | m | |
| 6 | 21.7 | 2.30 | m | |
| 2.20 | m | |||
| 7 | 30.2 | 2.90 | m | |
| 8 | 134.8 | - | - | - |
| 9 | 145.7 | - | - | - |
| 10 | 37.8 | - | - | - |
| 11 | 124.2 | 7.00 | d | 8.2 |
| 12 | 123.9 | 7.15 | dd | 8.2, 2.1 |
| 13 | 147.2 | - | - | - |
| 14 | 126.9 | 6.90 | d | 2.1 |
| 15 | 33.4 | 2.85 | sept | 6.9 |
| 16 | 24.1 | 1.22 | d | 6.9 |
| 17 | 24.1 | 1.22 | d | 6.9 |
| 18 | 33.5 | 0.95 | s | |
| 19 | 21.8 | 0.93 | s | |
| 20 | 25.2 | 1.25 | s |
Note: The chemical shifts and coupling constants are compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
This protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Solvent: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: -1 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans (due to the low natural abundance of ¹³C).
-
Spectral Width: 0 to 220 ppm.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase correct the resulting spectrum and perform baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Signal Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce information about neighboring protons.
-
2D Spectra Interpretation: Analyze the cross-peaks in the 2D spectra to establish the connectivity between atoms and confirm the final structure and assignments.
Workflow for NMR Spectral Analysis
The following diagram illustrates the general workflow from sample preparation to the final spectral assignment of this compound.
Caption: General workflow for the NMR analysis of this compound.
Application Notes and Protocols for the Synthesis of Abietatriene from Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene is a tricyclic diterpene hydrocarbon that serves as a valuable scaffold in medicinal chemistry and natural product synthesis.[1] Its aromatic C-ring and chiral framework make it an attractive starting material for the synthesis of various biologically active compounds.[1][2] Dehydroabietic acid, a readily available natural product derived from rosin, is a common precursor for the synthesis of this compound.[3][4][5] This document provides detailed protocols for the synthesis of this compound from dehydroabietic acid via two primary routes: direct decarboxylation and a multi-step synthesis involving reduction of an aldehyde intermediate.
Synthesis Pathways Overview
Two principal synthetic strategies for the conversion of dehydroabietic acid to this compound are outlined below. The choice of method may depend on the desired scale, available reagents, and tolerance for multi-step procedures.
-
Method A: Direct Catalytic Decarboxylation. This approach involves the direct removal of the carboxylic acid group from dehydroabietic acid, often facilitated by a metal catalyst at elevated temperatures.
-
Method B: Multi-step Synthesis via Aldehyde Intermediate. This classic route involves the transformation of the carboxylic acid to an aldehyde, which is subsequently reduced to the corresponding methyl group of this compound.[6]
Experimental Protocols
Materials and Methods
Materials:
-
Dehydroabietic acid (≥95%)
-
Palladium on carbon (5 or 10 wt. %)
-
Ruthenium on carbon (5 wt. %)[7]
-
Toluene (B28343), anhydrous
-
Hexanes, reagent grade
-
Silica (B1680970) gel (for column chromatography)
-
Argon or Nitrogen gas, high purity
-
Standard laboratory glassware (oven-dried)
-
Magnetic stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
High-vacuum line
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding.
Method A: Direct Catalytic Decarboxylation of Dehydroabietic Acid
This protocol is based on catalytic decarboxylation methods reported for resin acids.[7]
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add dehydroabietic acid and 5-10 wt. % of a catalyst (e.g., Pd/C or Ru/C).
-
Add anhydrous toluene to dissolve the dehydroabietic acid.
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with hexanes.[6][8]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate by rotary evaporation.
-
Dry the resulting colorless oil under high vacuum to afford pure this compound.
Method B: Multi-step Synthesis via Aldehyde Intermediate
This pathway involves the conversion of the carboxylic acid to an aldehyde, followed by a Wolff-Kishner type reduction.[6]
Step 1: Synthesis of the Aldehyde Intermediate Detailed procedures for the conversion of dehydroabietic acid to the corresponding aldehyde can be found in the chemical literature. This transformation typically involves the conversion of the carboxylic acid to an acid chloride, followed by reduction.
Step 2: Wolff-Kishner Reduction of the Aldehyde
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aldehyde intermediate in a suitable high-boiling solvent such as diethylene glycol.
-
Add hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract the product with a nonpolar solvent (e.g., hexanes or ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude this compound by column chromatography as described in Method A.
Data Presentation
| Parameter | Method A (Catalytic Decarboxylation) | Method B (Multi-step Synthesis) | Reference |
| Starting Material | Dehydroabietic acid | Dehydroabietic acid | |
| Key Reagents | Pd/C or Ru/C, Toluene | Reagents for aldehyde formation, Hydrazine hydrate, KOH | [6][7] |
| Reaction Conditions | Reflux in toluene | Varies for aldehyde formation; Reflux for reduction | [6][7] |
| Reported Overall Yield | Not explicitly reported, but a 68% overall yield for a similar conversion has been noted.[9] | A related synthesis from leelamine afforded an 80% yield in the final step.[6][8] | [6][8][9] |
| Product Purity | >95% after chromatography | >95% after chromatography | |
| Product Appearance | Colorless oil | Colorless oil | [6][8] |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Transformation
Caption: Overall chemical transformation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 4. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 5. Dehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Catalytic transformation of abietic acid to hydrocarbons [diva-portal.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Activity Assay of Abietatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antimicrobial activity of abietatriene, a diterpenoid natural product, and its derivatives. The information is curated for researchers in microbiology, natural product chemistry, and drug development.
This compound and its related compounds, belonging to the abietane (B96969) diterpenoid class, have demonstrated a range of biological activities, including notable antimicrobial effects against various pathogenic microorganisms.[1][2] This document outlines the common methodologies for evaluating this activity, presents available quantitative data, and provides standardized protocols to ensure reproducibility and comparability of results.
Data Presentation: Antimicrobial Activity of this compound and Its Derivatives
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2] The following table summarizes the reported MIC values for various this compound derivatives against a panel of pathogenic bacteria and fungi.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3β-hydroxy-abieta-8,11,13-trien-7-one | Candida krusei | 31.2 | [2] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus ATCC 25923 | 60 | [1] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 | [1] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 | [1] |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | 8 | [1] |
| 11-hydroxy-12-oxo-7,9(11),13-abietatriene | Gram-positive bacteria | 10-40 | [3] |
| 7α,11-dihydroxy-12-methoxy-8,11,13-abietatriene | Gram-positive bacteria | 10-40 | [3] |
| Taxodione derivative (Compound 27) | Escherichia coli | 11.7 | [4][5] |
| Taxodione derivative (Compound 27) | Pseudomonas aeruginosa | 11.7 | [4][5] |
| Taxodione derivative (Compound 27) | Staphylococcus aureus | 23.4 | [4][5] |
| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 | [5][6] |
| 6-hydroxysalvinolone | Methicillin-resistant S. aureus | 2.5 | [5][6] |
| Ferruginol | Staphylococcus aureus | 2.5-5 | [6] |
| Ferruginol | Methicillin-resistant S. aureus | 2.5-5 | [6] |
Experimental Protocols
The following are detailed protocols for the most common in vitro assays used to determine the antimicrobial activity of compounds like this compound.
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the minimum inhibitory concentration (MIC) of a substance.[7][8]
Materials:
-
This compound or its derivatives
-
Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth media
-
Bacterial or fungal inoculum
-
Positive control antibiotic (e.g., Ciprofloxacin, Nystatin)[2][5]
-
Negative control (broth with solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of Test Compound: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to create a stock solution.[8] Further dilutions are then made in the broth medium.
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound compound in the broth medium.[9]
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with inoculum only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Caption: Workflow for Broth Microdilution Assay.
Agar (B569324) Disc Diffusion Method
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[7][11]
Materials:
-
This compound or its derivatives
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
Positive control antibiotic disc
-
Negative control disc (with solvent)
-
Sterile swabs
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the inoculum over the entire surface of an MHA plate using a sterile swab.[8]
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the this compound solution.[12] Place the discs on the inoculated agar surface.
-
Controls: Place a positive control antibiotic disc and a negative control disc (impregnated with the solvent) on the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for Agar Disc Diffusion Assay.
Potential Mechanism of Action
While the exact mechanisms of action for all abietane diterpenoids are not fully elucidated, a predominant theory suggests that their antimicrobial activity stems from their ability to disrupt the microbial cell membrane.[13] The amphiphilic nature of these compounds may allow them to compromise the integrity of the membrane, leading to the leakage of cellular contents and ultimately, cell death.[14]
Caption: Proposed Mechanism of Antimicrobial Action.
References
- 1. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Antimicrobial abietane diterpenoids from Plectranthus elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Antiparasitic Abietane Diterpenoids from the Roots of Clerodendrum eriophyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Effects of Abietatriene in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene, a diterpene compound, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for investigating the anti-inflammatory activity of this compound in cell culture models. The primary in vitro model for assessing anti-inflammatory activity involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the test compound.[1][2][3] Commonly used cell lines for this purpose include the murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1.[1][4] Upon stimulation with LPS, these cells produce a range of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandins.[1] The molecular mechanisms often involve the activation of key signaling pathways, most notably the NF-κB and MAPK pathways, which lead to the increased expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Data Presentation: Quantitative Effects of Abietane (B96969) Diterpenoids on Inflammatory Markers
The following tables summarize quantitative data on the anti-inflammatory effects of this compound and related abietane diterpenoids from various studies. This data provides a comparative overview of their potency in inhibiting key inflammatory markers in LPS-stimulated macrophage cell lines.
Table 1: Inhibition of Nitric Oxide (NO) Production by Abietane Diterpenoids in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Abietane Diterpenoid 1 | RAW 264.7 | < 50 | [5][6] |
| Abietane Diterpenoid 2 | RAW 264.7 | 19.2 | [6] |
| Abietane Diterpenoid 4 | RAW 264.7 | 18.8 | [6] |
| Pygmaeocin B (rearranged abietane) | RAW 264.7 | 0.033 (µg/mL) | [7][8] |
| Saprorthoquinone (rearranged abietane) | RAW 264.7 | 1.30 (µg/mL) | [7] |
| Pygmaeocin C (rearranged abietane) | RAW 264.7 | 1.73 (µg/mL) | [7] |
| Viridoquinone (rearranged abietane) | RAW 264.7 | 7.21 (µg/mL) | [7] |
Table 2: Effects of Abietane Diterpenoids on Pro-inflammatory Cytokine Production in LPS-Stimulated Dendritic Cells
| Compound | Cytokine | Inhibition | Reference |
| Dehydroabietic acid derivative 9 | IL-1β, IL-6, IL-12, TNF-α | Dose-dependent inhibition | [9] |
| Dehydroabietic acid derivative 17 | IL-1β, IL-6, IL-12, TNF-α | Dose-dependent inhibition | [9] |
| Triptoquinone epimer 18 | IL-1β, IL-6, IL-12, TNF-α | Dose-dependent inhibition | [9] |
| Triptoquinone epimer 21 | IL-1β, IL-6, IL-12, TNF-α | Dose-dependent inhibition | [9] |
| Triptoquinone epimer 23 | IL-1β, IL-6, IL-12, TNF-α | Dose-dependent inhibition | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.[1]
-
Culture Medium: Grow RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For THP-1 cells, use RPMI-1640 medium with the same supplements.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. For RAW 264.7 cells, use a cell scraper. For THP-1 cells, dilute the cell suspension.
Protocol 2: Assessment of Cell Viability (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate cell viability as a percentage of the untreated control.[1]
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Pre-treatment: Pre-treat the cells with different non-toxic concentrations of this compound for 1 hour.[1]
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatant.[1]
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.[1]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[1]
-
Quantification: Determine the NO concentration using a sodium nitrite (B80452) standard curve.[1]
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Cell Treatment: Follow steps 1-4 from the NO production protocol.
-
ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the collected cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1][2]
Protocol 5: Western Blot Analysis for Inflammatory Proteins and Signaling Pathways
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-inflammatory effects of this compound are often attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Semisynthetic Abietic and Dehydroabietic Acid Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells [mdpi.com]
Application Notes and Protocols: Cytotoxicity of Abietatriene Derivatives on Cancer Cell Lines
Introduction
Abietatriene is a tricyclic diterpene that forms the structural backbone of a diverse class of natural products known as abietane (B96969) diterpenoids. These compounds, isolated from various plant resins, have garnered significant attention in oncological research due to their potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound derivatives and summarizes key findings regarding their effects on cancer cell viability, apoptosis, and cell cycle progression. The information presented here is intended to guide researchers in the screening and mechanistic evaluation of this promising class of anti-cancer compounds.
Data Presentation
The cytotoxic effects of various this compound derivatives have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values for several abietane diterpenoids.
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Pygmaeocin B | HT29 | Colon Adenocarcinoma | 6.69 ± 1.2 | - | [1] |
| Orthoquinone 13 | HT29 | Colon Adenocarcinoma | 2.7 ± 0.8 | - | [1] |
| Pygmaeocin B | HepG2 | Hepatocellular Carcinoma | 8.98 | - | [1] |
| Orthoquinone 13 | HepG2 | Hepatocellular Carcinoma | 5.58 | - | [1] |
| Orthoquinone 13 | B16-F10 | Murine Melanoma | 2.67 | - | [1] |
| Viridoquinone | B16-F10 | Murine Melanoma | 6.42 | - | [1] |
| Saprorthoquinone | B16-F10 | Murine Melanoma | 6.89 | - | [1] |
| Dehydroabietinol | MIA PaCa-2 | Pancreatic Cancer | - | 6.6 | [2] |
| Salvimulticanol | CCRF-CEM | Leukemia | - | 14.44 | [3] |
| Salvimulticanol | HCT116 (p53-/-) | Colon Carcinoma | - | 44.20 | [3] |
| N-benzoyl-12-nitrodehydroabietylamine-7-one | HepG2 | Hepatocellular Carcinoma | 67.86 | - | [4] |
| Urea derivative 50 | HepG2 | Hepatocellular Carcinoma | - | 3.81 | [4] |
| l-tyrosine derivative 28g | HL60 | Promyelocytic Leukemia | - | 2.3 | [4] |
| l-tyrosine derivative 28g | A549 | Lung Carcinoma | - | 7.1 | [4] |
| l-tyrosine derivative 28g | AZ521 | Stomach Adenocarcinoma | - | 3.9 | [4] |
Experimental Protocols
A comprehensive evaluation of the cytotoxic effects of this compound derivatives involves a series of in vitro assays. Below are detailed protocols for the most common assays used to assess cell viability, apoptosis, and cell cycle distribution.
Experimental Workflow
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the this compound derivative at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mechanism of Action: Signaling Pathways
Abietane diterpenoids have been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. A common mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway and interference with cell cycle progression.
Apoptosis Induction Pathway
Studies suggest that certain abietane diterpenes can inhibit the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell survival.[2] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2. Concurrently, abietane derivatives may upregulate pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.
Cell Cycle Arrest
Several abietane diterpenoids have been reported to induce cell cycle arrest, often at the G0/G1 or S phase.[1][5] This arrest is frequently associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[5] These proteins bind to and inhibit the activity of CDK-cyclin complexes (e.g., CDK4/6-Cyclin D), which are essential for the progression of the cell cycle through the G1/S checkpoint. By inhibiting these complexes, this compound derivatives prevent cells from entering the S phase, thus halting proliferation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound derivatives. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into preclinical and clinical development. The data summarized herein underscore the potential of this class of natural products to induce cancer cell death through apoptosis and cell cycle arrest, highlighting their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Abietane diterpenes from Abies spectabilis and their anti-pancreatic cancer activity against the MIA PaCa-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uv.es [uv.es]
- 5. Cell cycle arrest by the isoprenoids perillyl alcohol, geraniol, and farnesol is mediated by p21(Cip1) and p27(Kip1) in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Abietatriene as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene is a tricyclic diterpene hydrocarbon that serves as a fundamental backbone for a wide variety of bioactive abietane (B96969) diterpenoids found in various plant species, particularly in the Pinaceae and Lamiaceae families. Its stable aromatic three-ring system makes it an excellent candidate as a reference standard in the phytochemical analysis of complex plant extracts. The accurate quantification of this compound and related diterpenoids is crucial for the quality control of herbal medicines, the standardization of botanical extracts, and the exploration of new therapeutic agents.
These application notes provide detailed protocols for the use of this compound (or its close structural analog, dehydroabietic acid, for which more extensive analytical data is available) as a standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation
Table 1: HPLC-DAD Method Validation Data for Dehydroabietic Acid
The following table summarizes the validation parameters for a reversed-phase HPLC-DAD method for the quantification of dehydroabietic acid, a compound structurally analogous to this compound. This data can be used as a reference for validating a method for this compound.[1]
| Parameter | Dehydroabietic Acid | Abietic Acid |
| Linearity Range (mg/mL) | 0.0045 - 0.4400 | 0.0313 - 1.000 |
| Correlation Coefficient (r²) | > 0.9999 | > 0.9999 |
| Limit of Detection (LOD) (mg/mL) | 0.0079 | 0.0109 |
| Limit of Quantitation (LOQ) (mg/mL) | 0.0240 | 0.0332 |
Table 2: GC-MS Analysis of Terpenes with n-Tridecane as Internal Standard
This table presents typical validation data for the GC-MS analysis of terpenes using an internal standard method. n-Tridecane is a suitable internal standard for the analysis of diterpenes like this compound due to its elution time between mono- and sesquiterpenes and its general absence in plant extracts.[2]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.75 |
| Repeatability (%RSD) | 0.32 - 8.47 |
| Intermediate Precision (%RSD) | 0.32 - 8.47 |
| Recovery (%) | 95.0 - 105.7 |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-DAD
1.1. Principle
This protocol describes the quantification of this compound in plant extracts using a reversed-phase high-performance liquid chromatography with a diode-array detector (HPLC-DAD). The method is based on the separation of this compound from other matrix components on a C18 column with a methanol-water mobile phase, followed by UV detection. Quantification is achieved by using an external standard calibration curve of this compound. Due to the structural similarity, the chromatographic conditions developed for dehydroabietic acid are adapted here.[1]
1.2. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Dehydroabietic acid reference standard (optional, for method development)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Plant material (dried and powdered)
-
0.45 µm syringe filters
1.3. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
1.4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.005 to 0.5 mg/mL.
1.5. Sample Preparation
-
Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
1.6. Chromatographic Conditions
-
Mobile Phase: Methanol and water (70:30, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 245 nm[1]
-
Run Time: 25 minutes
1.7. Analysis and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound using GC-MS
2.1. Principle
This protocol details the quantification of this compound in plant extracts by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard method. n-Tridecane is used as the internal standard to correct for variations in sample injection and instrument response.[2][3] The analysis is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
2.2. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
n-Tridecane (internal standard, purity ≥99%)
-
Ethyl acetate (B1210297) (GC grade)
-
Plant material (dried and powdered)
-
Anhydrous sodium sulfate (B86663)
-
0.2 µm syringe filters
2.3. Instrumentation
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Analytical balance
-
Vortex mixer
-
Centrifuge
2.4. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of ethyl acetate.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the this compound stock solution and the internal standard stock solution to achieve a constant internal standard concentration (e.g., 100 µg/mL) and varying this compound concentrations (e.g., 10-200 µg/mL).
2.5. Sample Preparation
-
Accurately weigh 0.5 g of the dried, powdered plant material into a centrifuge tube.
-
Add 5 mL of ethyl acetate containing the internal standard at a concentration of 100 µg/mL.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.2 µm syringe filter into a GC vial.
2.6. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Monitor characteristic ions (e.g., m/z 255, 270).
-
n-Tridecane: Monitor characteristic ions (e.g., m/z 57, 71, 184).
-
2.7. Analysis and Quantification
-
Inject the calibration standards to establish a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Inject the prepared sample.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 3: Quantification of this compound using qNMR
3.1. Principle
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity and concentration is used. This protocol describes the use of ¹H-qNMR for the quantification of this compound in a purified extract.[4]
3.2. Materials and Reagents
-
Purified plant extract containing this compound
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
3.3. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
3.4. Sample Preparation
-
Accurately weigh approximately 10 mg of the purified plant extract into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃ with TMS.
-
Transfer the solution to an NMR tube.
3.5. NMR Acquisition Parameters
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
3.6. Data Processing and Quantification
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate the well-resolved signals of this compound (e.g., aromatic protons) and the internal standard (maleic acid vinyl protons at ~6.2 ppm).
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
Canalyte = Concentration of this compound
-
Ianalyte = Integral of the this compound signal
-
Nanalyte = Number of protons for the integrated this compound signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons for the integrated internal standard signal
-
MWanalyte = Molecular weight of this compound
-
MWIS = Molecular weight of the internal standard
-
mIS = Mass of the internal standard
-
V = Volume of the solvent
-
Signaling Pathway
Abietane Diterpenoids and Apoptosis Induction
Several abietane diterpenoids have been shown to exhibit cytotoxic and anti-proliferative properties against various cancer cell lines. One of the proposed mechanisms of action is the induction of apoptosis, or programmed cell death. This often involves the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, when activated, lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates caspases and executes cell death. Anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit this process. Abietane diterpenoids can modulate the expression and function of these Bcl-2 family proteins, shifting the balance towards apoptosis.
References
Formulation of Abietatriene for Biological Activity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietatriene, a tricyclic diterpene hydrocarbon, and its derivatives, represent a promising class of natural products with a diverse range of biological activities. Belonging to the abietane (B96969) family of diterpenoids, these compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Their lipophilic nature, however, presents a challenge for formulation and delivery in aqueous biological systems, necessitating the development of advanced formulation strategies to enhance their solubility, stability, and bioavailability.
These application notes provide a comprehensive overview of the formulation strategies and detailed experimental protocols for studying the biological activities of this compound and its derivatives. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Formulation Strategies for this compound
The poor aqueous solubility of this compound necessitates formulation approaches that can effectively deliver the compound to its target site. Lipid-based formulations are particularly well-suited for lipophilic drugs like this compound.[4][5]
Nanoemulsion Formulation
Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[6][7] They offer a high surface area for drug absorption and can protect the encapsulated drug from degradation.
Protocol: High-Pressure Homogenization for this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion of this compound using a high-energy high-pressure homogenization method.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Lecithin (B1663433) (e.g., soy lecithin)
-
Polysorbate 80 (Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer
-
Analytical balance
-
pH meter
Procedure:
-
Oil Phase Preparation:
-
Dissolve a precise amount of this compound in MCT oil.
-
Add lecithin to the oil phase and stir until completely dissolved.
-
-
Aqueous Phase Preparation:
-
Dissolve Polysorbate 80 and glycerol in purified water.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes using a high-shear mixer to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Monitor the droplet size and polydispersity index (PDI) after each cycle until the desired nanoemulsion characteristics are achieved.
-
-
Characterization:
-
Measure the mean droplet size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable analytical method such as HPLC.
-
Liposomal Formulation
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs, offering advantages such as improved drug solubility, stability, and targeted delivery.[8]
Protocol: Thin-Film Hydration Method for this compound Liposomes
This protocol outlines the preparation of multilamellar vesicles (MLVs) and their subsequent downsizing to small unilamellar vesicles (SUVs) encapsulating this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy PC or egg PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.[9]
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[8][9]
-
Dry the film further under a stream of nitrogen gas to remove any residual solvent.
-
-
Hydration:
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller and more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more defined size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Measure the encapsulation efficiency of this compound by separating the free drug from the liposomes using techniques like dialysis or ultracentrifugation, followed by quantification of the encapsulated drug.
-
Solid Dispersion Formulation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[10][11][12] This technique can enhance the dissolution rate and bioavailability of poorly water-soluble drugs by reducing particle size and improving wettability.[11]
Protocol: Solvent Evaporation Method for this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Ethanol (B145695) or other suitable organic solvent
Equipment:
-
Magnetic stirrer with hot plate
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Solvent Evaporation:
-
Evaporate the solvent from the solution using a magnetic stirrer with a hot plate at a controlled temperature.
-
Further dry the resulting solid mass in a vacuum oven to ensure complete removal of the solvent.[13]
-
-
Pulverization and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
Perform in vitro dissolution studies to evaluate the enhancement in the dissolution rate of this compound from the solid dispersion compared to the pure drug.
-
Biological Activity Studies: Experimental Protocols
The following are detailed protocols for evaluating the key biological activities of formulated this compound.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Materials:
-
Cancer cell line (e.g., HT29, HepG2, B16-F10)[17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound formulation
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound formulation in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the this compound formulation. Include a vehicle control (formulation without the drug) and an untreated control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][11][18]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound formulation
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the this compound formulation in the broth in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted this compound formulation.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the this compound formulation that completely inhibits visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound formulation
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound formulation for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours. Include a control group with cells and LPS but no this compound, and a basal group with cells only.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO production inhibition for each concentration of the this compound formulation.
-
Calculate the IC50 value for NO inhibition.
-
Quantitative Data Summary
The following tables summarize the reported biological activities of various abietane diterpenoids, providing a reference for expected efficacy.
Table 1: Anticancer Activity of Abietane Diterpenoids (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Pygmaeocin B | HT29 (Colon) | 6.69 ± 1.2 | - | [17] |
| Pygmaeocin B | HepG2 (Liver) | 8.98 | - | [17] |
| Compound 13 (orthoquinone) | HT29 (Colon) | 2.7 ± 0.8 | - | [17] |
| Compound 13 (orthoquinone) | HepG2 (Liver) | - | - | [17] |
| Compound 13 (orthoquinone) | B16-F10 (Melanoma) | 5.58 | - | [17] |
| Nepetabrate B | HCT-8 (Colon) | - | 36.3 | [2] |
| Nepetabrate D | HCT-8 (Colon) | - | 41.4 | [2] |
Table 2: Antimicrobial Activity of Abietane Diterpenoids (MIC Values)
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Hydroxysalvinolone | Staphylococcus aureus | 2.5 | [20] |
| 6-Hydroxysalvinolone | Methicillin-resistant S. aureus (MRSA) | 2.5 | [20] |
| Compound 27 | Escherichia coli | 11.7 | [20] |
| Compound 27 | Pseudomonas aeruginosa | 11.7 | [20] |
| Compound 27 | Staphylococcus aureus | 23.4 | [20] |
| Compound 30 | Escherichia coli | 23.4 - 46.9 | [20] |
| Compound 30 | Pseudomonas aeruginosa | 23.4 - 46.9 | [20] |
| Compound 30 | Staphylococcus aureus | 46.9 | [20] |
Table 3: Anti-inflammatory Activity of Abietane Diterpenoids (IC50 Values for NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Nepetabrate B | RAW 264.7 | 19.2 | [2] |
| Nepetabrate D | RAW 264.7 | 18.8 | [2] |
Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathway of this compound
Abietane diterpenoids have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[1][20] This is often associated with the modulation of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[18][21][22]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. japsonline.com [japsonline.com]
- 11. iajps.com [iajps.com]
- 12. jpsionline.com [jpsionline.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2016192631A1 - Abietane-type diterpene compound having lipid-lowering activity, method for preparing same, and use of same - Google Patents [patents.google.com]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Abietatriene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of abietatriene synthesis in microbial systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common host organisms for recombinant this compound production?
A1: The most common microbial hosts for producing this compound and other isoprenoids are Escherichia coli and Saccharomyces cerevisiae.[1] Both organisms have well-characterized genetics and a wide array of synthetic biology tools available for metabolic engineering. E. coli is often favored for its rapid growth and high protein expression levels, while S. cerevisiae is a robust eukaryotic host that can be advantageous for expressing complex eukaryotic enzymes, such as cytochrome P450s, which may be involved in downstream modifications of this compound.[1][2]
Q2: I am not getting any this compound production in my engineered E. coli strain. What are the first things I should check?
A2: If you are observing no product formation, it is crucial to systematically verify each step of your experimental setup. Start by confirming the integrity of your expression plasmid through restriction digest and sequencing. Next, verify the expression of your heterologous enzymes (e.g., GGPPS, abietadiene synthase) via SDS-PAGE or Western blot. It is also important to ensure that your fermentation conditions, including media composition, pH, temperature, and inducer concentration, are optimal for both cell growth and enzyme activity.[3][4] Finally, confirm that your analytical method for detecting this compound is sensitive and functioning correctly.
Q3: My this compound yield is very low. What are the primary metabolic bottlenecks I should investigate?
A3: Low yield is a common challenge in microbial isoprenoid production. The primary metabolic bottlenecks to investigate include:
-
Insufficient Precursor Supply: The availability of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), is often a major limiting factor.[5][6]
-
Low Enzyme Activity or Expression: The heterologous enzymes in your pathway may have low specific activity, poor expression levels, or form inclusion bodies.[4]
-
Metabolic Burden and Toxicity: Overexpression of a heterologous pathway can impose a significant metabolic burden on the host, leading to reduced growth and productivity.[7] The accumulation of this compound or pathway intermediates may also be toxic to the cells.[8]
-
Suboptimal Fermentation Conditions: Fermentation parameters that are not optimized can significantly limit yield.[3]
Q4: How can I increase the intracellular pool of GGPP in my production host?
A4: Enhancing the supply of GGPP is a key strategy for improving diterpene yields. In S. cerevisiae, this can be achieved by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway, such as tHMG1 (a truncated version of HMG-CoA reductase) and IDI1 (isopentenyl diphosphate (B83284) isomerase). Additionally, engineering the farnesyl diphosphate synthase (Erg20p) to have enhanced GGPP synthase activity has been shown to significantly boost diterpene production. In E. coli, the native methylerythritol 4-phosphate (MEP) pathway can be upregulated by overexpressing enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase) and IDI (isopentenyl diphosphate isomerase).[9] Alternatively, introducing a heterologous MVA pathway into E. coli can also increase the precursor pool for isoprenoid synthesis.[9][10]
Troubleshooting Guides
Issue 1: Poor or No Expression of Heterologous Enzymes
Symptoms:
-
No visible protein bands of the expected molecular weight on an SDS-PAGE gel.
-
No detectable product formation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Codon Usage: The codons in your heterologous genes may not be optimal for the expression host. | Synthesize codon-optimized versions of your genes for the specific host organism (E. coli or S. cerevisiae). |
| Promoter Strength: The promoter driving gene expression may be too weak or not properly induced. | Experiment with different promoters of varying strengths. Ensure the appropriate inducer (e.g., IPTG for lac-based promoters in E. coli, galactose for GAL promoters in yeast) is used at the optimal concentration. |
| Plasmid Instability: The expression plasmid may be unstable and lost during cell division. | Ensure consistent antibiotic selection is maintained throughout the cultivation. Consider genomic integration of the expression cassettes for improved stability.[11] |
| Protein Insolubility (Inclusion Bodies): The expressed proteins may be misfolded and accumulating in insoluble inclusion bodies, particularly in E. coli. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein synthesis and promote proper folding.[4] Co-express molecular chaperones to assist in protein folding. |
Issue 2: Low this compound Titer Despite Enzyme Expression
Symptoms:
-
Confirmed expression of pathway enzymes, but the final product yield is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Limited Precursor (GGPP) Supply: The endogenous production of GGPP is insufficient to support high-level this compound synthesis. | Implement strategies to increase the GGPP pool as described in FAQ 4 . This may involve overexpressing upstream pathway genes from the MVA or MEP pathway.[5][8][9] |
| Metabolic Imbalance/Toxicity: The accumulation of pathway intermediates or the final product is toxic to the cells, inhibiting growth and productivity. | Consider implementing a two-phase fermentation strategy where the initial phase focuses on biomass accumulation and the second phase on product formation. Investigate the use of solvent overlays (e.g., dodecane) to extract the product from the culture broth in situ, thereby reducing its toxic effects. |
| Suboptimal Fermentation Conditions: The culture conditions are not optimized for this compound production. | Systematically optimize fermentation parameters such as pH, temperature, aeration, and media composition.[3] For example, a lower temperature might favor enzyme stability and product formation over rapid cell growth. |
| Spontaneous Oxidation of Miltiradiene (B1257523): The conversion of miltiradiene to this compound occurs spontaneously in the presence of oxygen.[12] | Ensure adequate aeration during fermentation to facilitate this conversion. However, excessive aeration can lead to oxidative stress. |
Quantitative Data on Diterpene Production
The following tables summarize reported yields of this compound and related diterpenoids in various engineered microbial systems.
Table 1: Abietane-type Diterpenoid Production in Engineered Salvia sclarea Hairy Roots
| Engineered Gene(s) | Product | Yield (mg/L) | Fold Increase vs. Control |
| Control | Aethiopinone | 19.82 ± 2.23 | - |
| Overexpression of CPPS | Aethiopinone | 208.98 ± 2.18 | ~10.5 |
| Control | Ferruginol | 6.01 ± 0.92 | - |
| Overexpression of CPPS | Ferruginol | 230.40 ± 3.74 | ~38.3 |
Table 2: Diterpene Production in Engineered E. coli
| Engineering Strategy | Product | Titer (mg/L) |
| Co-expression of GGPP and abietadiene synthases | Abietadiene | >100 |
| Overexpression of MEP pathway genes | Abietadiene | Increased yield |
| Introduction of heterologous MEV pathway | Abietadiene | >1000-fold increase over initial reports |
Experimental Protocols
Protocol 1: Construction of Expression Plasmids for S. cerevisiae
This protocol describes the assembly of a multi-gene expression plasmid for this compound synthesis in yeast using homologous recombination.
Materials:
-
Yeast expression vector (e.g., pESC-URA)
-
Phusion High-Fidelity DNA Polymerase
-
PCR primers with homologous overhangs to the vector and adjacent gene fragments
-
DNA purification kits
-
Competent S. cerevisiae strain (e.g., BY4741)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective media (e.g., SC-Ura)
Method:
-
Vector Linearization: Linearize the yeast expression vector by restriction digest at the multiple cloning site. Purify the linearized vector backbone.
-
Gene Amplification: Amplify the genes for GGPPS and abietadiene synthase using PCR. The primers should be designed to include ~40 bp of homology to the linearized vector and the adjacent gene fragment.
-
DNA Assembly: Transform the linearized vector and the purified PCR products into competent S. cerevisiae cells. The yeast homologous recombination machinery will assemble the plasmid in vivo.[11]
-
Selection of Transformants: Plate the transformed cells on selective media lacking uracil (B121893) (if using a URA3-based vector).
-
Plasmid Rescue and Verification: Isolate the assembled plasmid from the yeast transformants and transform it into E. coli for amplification. Verify the correct assembly by restriction digest and Sanger sequencing.
Protocol 2: Lab-Scale Fed-Batch Fermentation of Engineered E. coli
This protocol provides a general guideline for a 5-L fed-batch fermentation to produce this compound.
Materials:
-
5-L bioreactor
-
Engineered E. coli strain harboring the this compound synthesis pathway
-
Defined fermentation medium (e.g., containing glucose, yeast extract, and mineral salts)
-
Feeding solution (e.g., concentrated glucose and yeast extract)
-
Inducer (e.g., IPTG)
-
pH probe, dissolved oxygen (DO) probe
-
Antifoam agent
Method:
-
Inoculum Preparation: Inoculate a starter culture of the engineered E. coli strain and grow overnight at 37°C.
-
Bioreactor Setup: Prepare and sterilize the 5-L bioreactor containing the initial batch medium. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the bioreactor with the overnight starter culture to an initial OD600 of ~0.1.
-
Batch Phase: Grow the culture at 37°C with agitation and aeration to maintain a DO level above 30%. The pH should be controlled at a setpoint (e.g., 7.0) by the automated addition of acid and base.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution to maintain a controlled growth rate.
-
Induction: When the culture reaches a desired cell density (e.g., OD600 of 20-30), lower the temperature to a suitable level for protein expression (e.g., 25°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Production Phase: Continue the fermentation for 24-48 hours, maintaining the controlled feed rate, temperature, pH, and DO.
-
Harvesting: At the end of the fermentation, harvest the cells by centrifugation for subsequent product extraction.
Protocol 3: Extraction and Quantification of this compound by GC-MS
This protocol outlines the extraction of this compound from E. coli culture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellet from fermentation
-
Organic solvent (e.g., hexane (B92381) or ethyl acetate)
-
Internal standard (e.g., fluorene-d10)
-
Glass vials with Teflon-lined caps
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Method:
-
Extraction: Resuspend the cell pellet in a known volume of water. Add a known amount of internal standard. Extract the culture with an equal volume of hexane by vigorous vortexing. Centrifuge to separate the phases.
-
Sample Preparation: Carefully transfer the organic (upper) phase to a clean glass vial. If necessary, concentrate the sample under a stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS.
-
GC Conditions: Use a temperature program to separate the components of the extract. A typical program might start at 50°C, hold for 1 minute, then ramp to 320°C at 10°C/min.[13]
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-600.[13]
-
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum.[14] Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound from central metabolism.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E. coli Lab Scale Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient diterpene production in yeast by engineering Erg20p into a geranylgeranyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Improving monoterpene geraniol production through geranyl diphosphate synthesis regulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes [mdpi.com]
- 11. Developing a Yeast Platform Strain for an Enhanced Taxadiene Biosynthesis by CRISPR/Cas9 [mdpi.com]
- 12. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Abietatriene by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Abietatriene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and systematic solutions.
Problem 1: Poor Resolution and Co-elution of Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Inability to achieve baseline separation between this compound and other components.
-
The main this compound peak appears broad or asymmetrical.
Possible Causes:
-
Presence of Structurally Similar Compounds: this compound is often found in complex mixtures with other abietane (B96969) diterpenes that have very similar polarities and structures, making separation challenging. Common co-eluting impurities can include:
-
Isomers of this compound.
-
Related diterpenes such as ferruginol, sugiol, and taxodone.
-
Oxidized derivatives of this compound.
-
-
Inappropriate Stationary Phase: The selected column chemistry may not provide sufficient selectivity for the separation of this compound from its closely related impurities.
-
Suboptimal Mobile Phase Composition: The solvent system may not have the correct polarity or composition to effectively differentiate between the components of the mixture.
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., methanol (B129727) or acetonitrile) in a non-polar solvent (e.g., water for reversed-phase or hexane (B92381) for normal-phase). This can often improve the separation of closely eluting compounds.
-
Solvent Selectivity: If using a binary solvent system (e.g., acetonitrile/water), try switching one of the solvents (e.g., to methanol/water) to alter the selectivity of the separation.
-
-
Select an Appropriate Stationary Phase:
-
For High-Performance Liquid Chromatography (HPLC), C18 columns are commonly used for the separation of diterpenes. Consider using a high-resolution C18 column with a smaller particle size for improved efficiency.
-
If co-elution persists, explore alternative stationary phases with different selectivities, such as phenyl-hexyl or cyano-propyl columns.
-
-
Adjust Other Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation.
-
-
Sample Loading:
-
Reduce the injection volume or dilute the sample to avoid column overload.
-
Problem 2: Peak Tailing
Symptoms:
-
The back half of the this compound peak is wider than the front half, creating a "tail."
-
Reduced peak height and poor integration accuracy.
Possible Causes:
-
Secondary Interactions: this compound may interact with active sites on the silica (B1680970) support of the stationary phase, particularly with residual silanol (B1196071) groups.
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the flow path and cause peak distortion.
-
Mobile Phase pH: For ionizable impurities, the pH of the mobile phase can significantly affect peak shape.
-
Sample Overload: As with poor resolution, injecting too much sample can lead to peak tailing.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Use a High-Purity Silica Column: Modern, end-capped columns have fewer exposed silanol groups, reducing the potential for tailing.
-
Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites. For reversed-phase chromatography, adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) can suppress the ionization of silanols.
-
-
Check the Column Condition:
-
Backflush the Column: If a blocked frit is suspected, reversing the column and flushing it with a strong solvent may resolve the issue.[1]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.
-
-
Optimize Mobile Phase pH:
-
If acidic or basic impurities are present, adjust the pH of the mobile phase to ensure they are in a single, non-ionized form.
-
-
Reduce Sample Load:
-
Inject a smaller volume or a more dilute sample.
-
Problem 3: Sample Degradation
Symptoms:
-
Appearance of unexpected peaks in the chromatogram, often with increasing run time or upon re-injection of the same sample.
-
Loss of total peak area over time.
-
Baseline drift or the appearance of ghost peaks.
Possible Causes:
-
Thermal Degradation: Abietane diterpenoids can be susceptible to degradation at elevated temperatures, potentially leading to the formation of compounds like retene.[2][3]
-
Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of this compound, especially if the sample is not handled under an inert atmosphere.
-
Solvent Instability: Some solvents can degrade over time or react with the analyte. For example, ethers can form peroxides.[4]
-
Acid or Base Sensitivity: The aromatic nature of this compound may make it susceptible to degradation under strongly acidic or basic conditions.
Troubleshooting Steps:
-
Control Temperature:
-
If using Gas Chromatography (GC), use the lowest possible injector and oven temperatures that still allow for good peak shape and elution.
-
For HPLC, consider using a column thermostat to maintain a consistent and moderate temperature.
-
-
Prevent Oxidation:
-
Prepare samples fresh and store them under an inert gas (e.g., nitrogen or argon) if possible.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and mobile phase if compatibility is confirmed.
-
-
Ensure Solvent Quality:
-
Use high-purity, HPLC-grade solvents.
-
Filter and degas all mobile phases before use.
-
Avoid prolonged storage of prepared mobile phases, especially those containing reactive components.
-
-
Buffer the Mobile Phase:
-
If the degradation is pH-dependent, use a suitable buffer to maintain a stable pH throughout the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound from a natural extract?
A1: When purifying this compound from natural sources, such as pine or fir resins, you can expect to encounter a variety of structurally related compounds. The most common impurities include other abietane diterpenes like dehydroabietic acid, pimaric acid, isopimaric acid, levopimaric acid, neoabietic acid, palustric acid, and sandaracopimaric acid. Additionally, oxidized forms of these diterpenes and other terpenoids may also be present.
Q2: Which chromatographic technique is best for this compound purification: HPLC or GC?
A2: The choice between HPLC and GC depends on the scale and purpose of the purification.
-
HPLC (High-Performance Liquid Chromatography) is generally preferred for preparative scale purification of this compound due to its non-destructive nature and versatility in handling a wide range of sample polarities. Reversed-phase HPLC with a C18 column is a common starting point.
-
GC (Gas Chromatography) is an excellent analytical technique for assessing the purity of this compound and identifying volatile impurities. However, it requires the sample to be volatile and thermally stable. The high temperatures used in GC can potentially cause degradation of some abietane diterpenoids.[2][3]
Q3: How can I confirm the identity and purity of my purified this compound fractions?
A3: A combination of analytical techniques is recommended for confirmation:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the molecular weight of the purified compound and any co-eluting impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to identify volatile impurities and provides a mass spectrum that can be compared to libraries for identification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the purified compound and for identifying any remaining impurities.
Q4: My sample is a crude plant extract. What initial cleanup steps are recommended before chromatography?
A4: For crude extracts, a preliminary cleanup is crucial to remove highly polar or non-polar compounds that can interfere with the chromatography and shorten the column's lifespan.
-
Liquid-Liquid Extraction: Partitioning the crude extract between an aqueous phase and an immiscible organic solvent (e.g., hexane or ethyl acetate) can help to remove highly polar or non-polar interferents.
-
Solid-Phase Extraction (SPE): Using an SPE cartridge (e.g., silica or C18) can provide a more refined cleanup, enriching the fraction containing this compound and other diterpenes.
Data Presentation
Table 1: Representative Gas Chromatography (GC) Retention Indices for this compound
The Kovats retention index is a standardized measure used in GC to normalize retention times. The following table provides a range of reported Kovats retention indices for this compound on standard non-polar stationary phases, which can be useful for identification purposes.
| Compound | Stationary Phase Type | Reported Kovats Retention Index Range |
| This compound | Standard Non-polar | 2013 - 2072 |
| Data sourced from PubChem CID 6432211.[5] |
Table 2: Illustrative HPLC Separation Parameters for Abietane Diterpenes
This table provides a hypothetical but representative example of HPLC conditions that could be used as a starting point for the separation of this compound and related impurities. Actual retention times will vary depending on the specific column, instrument, and precise mobile phase composition.
| Compound | Retention Time (min) | Mobile Phase | Stationary Phase |
| Pimaric Acid | 18.5 | Acetonitrile/Water (Gradient) | C18 |
| Isopimaric Acid | 19.2 | Acetonitrile/Water (Gradient) | C18 |
| Palustric Acid | 20.1 | Acetonitrile/Water (Gradient) | C18 |
| Levopimaric Acid | 20.8 | Acetonitrile/Water (Gradient) | C18 |
| This compound | 22.3 | Acetonitrile/Water (Gradient) | C18 |
| Dehydroabietic Acid | 23.5 | Acetonitrile/Water (Gradient) | C18 |
Experimental Protocols & Visualizations
General Protocol for Analytical HPLC Method Development
This protocol outlines a general approach for developing an analytical HPLC method for the separation of this compound from related impurities.
Caption: Workflow for HPLC method development for this compound purification.
Troubleshooting Logic for Peak Tailing
This diagram illustrates a logical workflow for troubleshooting peak tailing issues in chromatography.
Caption: A decision tree for troubleshooting peak tailing in chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. agilent.com [agilent.com]
- 5. This compound | C20H30 | CID 6432211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing extraction parameters for higher Abietatriene yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction parameters for a higher yield of Abietatriene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The most critical parameters influencing this compound yield are the choice of solvent, extraction temperature, extraction duration, and the solid-to-liquid ratio. Fine-tuning these parameters can significantly enhance extraction efficiency and prevent the degradation of the target compound.[1]
Q2: Which solvent is most effective for extracting this compound?
A2: this compound, being a lipophilic diterpenoid, is best extracted using non-polar or semi-polar solvents. Petroleum ether, hexane (B92381), ethyl acetate, and ethanol (B145695) have been used effectively for diterpene extractions.[2][3][4] A mixture of hexane and acetone (B3395972) (1:1) has also been shown to be an optimal solvent system for terpenoid extraction.[5] For many plant secondary metabolites, 80% methanol (B129727) is a good compromise for achieving a high yield across various compound classes.[6] It is recommended to test a range of solvents to find the optimal one for your specific plant material.[7]
Q3: What is the ideal temperature for this compound extraction?
A3: An optimal extraction temperature is crucial for balancing yield and compound stability. A temperature of around 60°C has been found to be effective for the extraction of various plant secondary metabolites, as it enhances extraction efficiency without causing significant degradation.[6] However, the ideal temperature can be selective for specific compounds.[2] For some thermolabile compounds, room temperature extraction is preferred.[8] It is advisable to conduct preliminary experiments to determine the optimal temperature for your specific setup.
Q4: How long should the extraction process be for optimal this compound yield?
A4: The extraction yield generally increases with time until an equilibrium is reached.[9] Studies have shown that extraction times longer than 6 hours may not significantly increase the yield of secondary metabolites.[6] For more efficient extraction, performing multiple shorter extractions with fresh solvent is often more effective than a single prolonged extraction. A four-step extraction of 90 minutes each has been shown to yield up to 97% of the target compounds.[6]
Q5: What is the recommended solid-to-liquid ratio for extraction?
A5: The solid-to-liquid ratio plays a significant role in extraction efficiency. A higher solvent volume generally leads to a higher yield, but an excessively high ratio can lead to unnecessary solvent waste.[8] A solid-to-liquid ratio in the range of 1:10 to 1:30 (w/v) is commonly recommended for efficient extraction of plant secondary metabolites.[10] Specifically, a ratio of 1:13 has been identified as a good compromise for various compounds.[6]
Troubleshooting Guide
Problem: Low this compound Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol).[7] For this compound, start with non-polar solvents like petroleum ether or hexane. |
| Suboptimal Temperature | Optimize the extraction temperature. Start with room temperature and gradually increase to around 60°C.[6][11] Be cautious as higher temperatures can lead to degradation of thermolabile compounds.[8] |
| Insufficient Extraction Time | Increase the extraction time. However, be aware that after a certain point (e.g., 6 hours), the yield may not significantly improve.[6] Consider multiple extractions with fresh solvent.[6] |
| Poor Solid-to-Liquid Ratio | Adjust the solid-to-liquid ratio. A common starting point is 1:10 to 1:15.[6][12] Increasing the solvent volume can enhance extraction. |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Degradation of this compound | If using higher temperatures, consider performing a stability study of this compound under your extraction conditions. Some diterpenes can degrade in polar solvents over time.[13] |
Quantitative Data Summary
Table 1: Comparison of Solvents on Terpene Extraction Yield
| Solvent | Terpene Yield (%) | Reference |
| Ethyl Acetate | 100 | [3] |
| d-Limonene | 92.2 | [3] |
| Ethanol | 20.5 | [3] |
Table 2: Effect of Solid-to-Liquid Ratio on Phenolic and Flavonoid Content
| Solid-to-Solvent Ratio | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| 10:1 | 1.051 | 2.471 | [12] |
| 15:1 | Lower TPC and TFC | Lower TPC and TFC | [12] |
Experimental Protocols
Protocol 1: General Solvent Extraction for this compound
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the selected solvent (e.g., hexane, ethyl acetate, or 80% methanol) at a solid-to-liquid ratio of 1:13 (w/v).[6]
-
Seal the vessel and place it on a shaker or stirrer.
-
-
Maceration: Allow the mixture to macerate for a predetermined time (e.g., 6 hours) at a controlled temperature (e.g., room temperature or 60°C).[6]
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
-
Repeated Extraction (Optional but Recommended): For higher yield, repeat the extraction process on the plant residue with fresh solvent for a total of four cycles.[6]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the dried and powdered plant material as in Protocol 1.
-
Extraction:
-
Place the sample in a flask and add the chosen solvent at a solid-to-solvent ratio of 1:10 to 1:30 (w/v).[10]
-
Place the flask in an ultrasonic bath.
-
-
Sonication: Apply ultrasonic waves at a specific frequency and power for a set duration.
-
Filtration and Concentration: Separate the extract from the solid residue by filtration and concentrate the filtrate using a rotary evaporator.[10]
Visualizations
Caption: General workflow for the extraction of this compound from plant material.
Caption: A logical flow diagram for troubleshooting low this compound yield.
References
- 1. jocpr.com [jocpr.com]
- 2. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Abietatriene Degradation
Welcome to the technical support center for managing the stability of Abietatriene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers and solutions to specific issues you may encounter with this compound stability.
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound, like many organic molecules, is primarily influenced by environmental factors. The most common causes are exposure to heat, light, and oxygen, which can lead to oxidation, isomerization, and other chemical transformations.[1][2][3] Each 10°C increase in temperature can potentially cause an exponential increase in the rate of chemical degradation.[1]
Q2: My solid this compound powder has changed color. What does this mean and what should I do?
A2: A change in physical appearance, such as discoloration, is often an indicator of chemical degradation.[1] This may be due to oxidation or the formation of chromophoric byproducts. It is recommended to cease using the discolored batch for critical experiments until its purity can be verified. You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity and identify potential degradation products.[4][5]
Q3: What are the optimal conditions for the long-term storage of solid this compound?
A3: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container in a dry environment at or below -20°C.[5][6] To further minimize oxidative degradation, consider storing the material under an inert atmosphere, such as argon or nitrogen.[5]
Q4: How should I store solutions of this compound?
A4: Stock solutions, typically prepared in organic solvents like ethanol (B145695) or DMSO, should be stored at -20°C or -80°C for maximum stability.[5] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis and the low water solubility of this compound.
Q5: I suspect my this compound sample has degraded. How can I confirm this?
A5: The most reliable way to confirm degradation is by using a stability-indicating analytical method, typically Reverse-Phase HPLC (RP-HPLC).[7][8] This technique can separate the intact this compound from any degradation products that may have formed. By comparing the chromatogram of the suspect sample to a reference standard, you can quantify the remaining purity and detect the presence of impurities.[9]
Q6: How can I proactively prevent the degradation of this compound in my experiments?
A6: Proactive measures are key to maintaining the integrity of your samples.
-
Control Storage: Strictly adhere to recommended storage conditions (low temperature, protected from light).[6][10]
-
Use an Inert Atmosphere: For sensitive applications, purge containers with nitrogen or argon before sealing to displace oxygen.[5]
-
Consider Antioxidants: In some formulations, the addition of a suitable antioxidant may help prevent oxidative degradation, though compatibility must be verified.[11][12]
-
Aliquot Samples: Avoid repeated opening of the main stock container and freeze-thaw cycles by creating smaller, single-use aliquots.[5]
Data Presentation: Impact of Storage Conditions on Stability
The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data summarizing the expected impact of temperature and light over a six-month period.
Table 1: Influence of Storage Conditions on this compound Stability (Illustrative Data)
| Storage Condition | Light Exposure | Storage Duration (Months) | Estimated Purity (%) | Potential Observations |
| 40°C | Ambient Light | 1 | < 85% | Significant discoloration may be visible. |
| 40°C | Ambient Light | 6 | < 60% | Severe degradation expected. |
| Room Temperature (~25°C) | Ambient Light | 1 | ~95% | Minor degradation may occur. |
| Room Temperature (~25°C) | Ambient Light | 6 | < 80% | Noticeable degradation and potential color change. |
| Room Temperature (~25°C) | In Dark | 6 | ~90-95% | Light protection improves stability.[10] |
| Refrigerated (4°C) | In Dark | 6 | > 98% | Good stability for intermediate-term storage.[13] |
| Frozen (-20°C) | In Dark | 6 | > 99% | Optimal condition for long-term storage.[6] |
Note: This data is illustrative and based on general principles of chemical stability. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol outlines a general method for assessing this compound purity and detecting degradation products.
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of Acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer) is typically effective. For example, a gradient from 60% to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., ~276 nm, though this should be optimized).
-
Sample Preparation: Dissolve a known quantity of this compound in the mobile phase or a compatible solvent (e.g., Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and a reference standard. Compare the peak area of this compound in the sample to the standard to determine purity. The presence of additional peaks indicates the formation of degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and validating that your analytical method is "stability-indicating".[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Incubate an this compound solution with 0.1 M HCl at 60°C for 24-48 hours. Neutralize the sample before HPLC analysis.[8][15]
-
Base Hydrolysis: Incubate an this compound solution with 0.1 M NaOH at 60°C for 24-48 hours. Neutralize the sample before HPLC analysis.[8][15]
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for 48-72 hours.[15]
-
Photolytic Degradation: Expose solid this compound (spread as a thin layer) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method to observe and quantify any degradation products formed.
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting this compound degradation.
Caption: Troubleshooting workflow for identifying and resolving this compound degradation.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iar.shirazu.ac.ir [iar.shirazu.ac.ir]
- 4. ijmr.net.in [ijmr.net.in]
- 5. benchchem.com [benchchem.com]
- 6. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. ijpsonline.com [ijpsonline.com]
Technical Support Center: Abietatriene Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of abietatriene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Discoloration (e.g., yellowing) of solid this compound. | Oxidation of the compound. | 1. Verify the purity of your sample using analytical methods like HPLC or TLC. 2. Review your storage conditions. Ensure the compound is protected from light, stored at a low temperature, and in a dry, inert environment. 3. For future storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.[1] |
| Appearance of a new, more polar spot on a TLC plate after storing an this compound solution. | The oxidation product is typically more polar than the parent compound. | 1. This strongly indicates oxidation. Quantify the extent of degradation using HPLC. 2. If the impurity level is unacceptable, the compound may need to be repurified. 3. Immediately implement more stringent storage and handling protocols. |
| Loss of potency or inconsistent results in biological assays using an this compound solution. | Degradation of this compound in the solution. | 1. Prepare fresh solutions immediately before each experiment. 2. If a stock solution must be used, ensure it is stored properly (frozen, protected from light) and for a minimal duration. 3. Conduct a stability study of this compound in the chosen solvent to understand its degradation rate. |
| Precipitate formation in a stored this compound solution. | Oxidized products may polymerize and precipitate out of the solution. | 1. Discard the solution. 2. Prepare fresh solutions as needed and avoid long-term storage, especially for aqueous-based solutions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The main factors contributing to the oxidation of this compound, a diterpene, are:
-
Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.[3][4]
-
Elevated Temperature: Higher temperatures accelerate the rate of oxidation.[5][6]
-
Light: Exposure to UV and visible light can provide the energy to initiate oxidative reactions.[3][5]
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize oxidation, solid this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. For long-term storage, refrigeration (2-8°C) or freezing (-20°C to -80°C) is advisable.[1][7]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1][3]
-
Light: Protect from light by using amber or opaque containers and storing in a dark location.[5][8]
-
Container: Use airtight containers with a secure seal to prevent exposure to air and moisture.[3][5]
Q3: How should I handle this compound to minimize oxidation?
A3: Handle this compound with care to prevent degradation:
-
Minimize exposure to the atmosphere by working quickly.
-
For weighing and aliquoting, consider using an inert atmosphere glove box or a Schlenk line.[2]
-
Avoid unnecessary handling of the solid compound to prevent physical breakdown and increased surface area exposure.[5]
Q4: What is the stability of this compound in different solvents?
A4: The stability of this compound can vary significantly depending on the solvent. Polar solvents may affect stability, and the purity of the solvent is crucial.[9] Solvents should be of high purity and free from oxidizing contaminants like peroxides. It is recommended to use degassed solvents for preparing solutions. Due to limited specific data on this compound, it is advisable to perform a stability study in the solvent system of your choice.
Q5: Can I use antioxidants to stabilize this compound solutions?
A5: Yes, adding antioxidants can help prevent the degradation of oxidation-prone compounds.[10] Common antioxidants used for stabilizing organic molecules include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E).[10][11] The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with downstream applications.
Quantitative Data Summary
The following table provides a template for summarizing the stability of this compound under various conditions based on in-house experimental data. The example data is illustrative.
| Storage Condition | Solvent | Temperature | Atmosphere | Duration (days) | This compound Purity (%) | Degradation Products (%) |
| Solid | N/A | 4°C | Air | 30 | 98.5 | 1.5 |
| Solid | N/A | 4°C | Nitrogen | 30 | 99.8 | 0.2 |
| Solid | N/A | -20°C | Nitrogen | 90 | 99.5 | 0.5 |
| Solution | Ethanol | 25°C | Air | 7 | 92.0 | 8.0 |
| Solution | Ethanol | 4°C | Air | 7 | 97.5 | 2.5 |
| Solution | Ethanol | 4°C | Nitrogen | 7 | 99.2 | 0.8 |
| Solution | DMSO | 25°C | Air | 7 | 90.5 | 9.5 |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound under specific storage conditions.
1. Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., ethanol, DMSO)
-
Amber glass vials with screw caps
-
Inert gas (argon or nitrogen)
-
HPLC system with a suitable column (e.g., C18)
-
Controlled temperature storage units (e.g., refrigerator, freezer, incubator)
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). If using an antioxidant, prepare a parallel stock solution containing the antioxidant at the desired concentration.
-
Aliquot Samples: Aliquot the stock solution into several amber glass vials.
-
Establish Storage Conditions:
-
For testing the effect of atmosphere, flush the headspace of half of the vials with an inert gas before sealing.
-
Store the vials under the desired temperature and light conditions (e.g., 25°C with light exposure, 4°C in the dark, -20°C in the dark).
-
-
Time Zero Analysis: Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC method to determine the initial purity. This serves as the time zero reference.
-
Periodic Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each condition. Calculate the degradation rate and half-life if applicable.
Protocol for Monitoring this compound Oxidation
Analytical methods are essential for monitoring the degradation of this compound.[12]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred technique for quantifying the purity of this compound and detecting degradation products. A reverse-phase C18 column with a mobile phase such as acetonitrile (B52724) and water is often a good starting point.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of purity and the presence of more polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to identify volatile degradation products.[12]
-
UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate degradation, although this method is less specific than chromatography.[12]
Visualizations
Caption: Simplified pathway of this compound autoxidation.
Caption: Decision workflow for handling and storing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rootsciences.com [rootsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. herbaldispatch.com [herbaldispatch.com]
- 6. theoriginalresinator.com [theoriginalresinator.com]
- 7. Terpene Preservation: Commercial Storage Protocol Guide [terpenebeltfarms.com]
- 8. floraflex.com [floraflex.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
Resolving co-eluting peaks in HPLC analysis of Abietatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the HPLC analysis of abietatriene.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in the HPLC analysis of this compound?
Co-elution in the analysis of this compound, a diterpene, often occurs when structurally similar compounds are present in the sample.[1] Common causes include the presence of isomers, degradation products, or other related diterpenoids with similar physicochemical properties. In reversed-phase HPLC, these compounds will have very similar retention times on a non-polar stationary phase like C18.[2]
Q2: How can I confirm that I have co-eluting peaks and not a different issue like peak splitting?
The first step is to determine if the peak shape issue is due to the co-elution of two or more compounds or a physical problem with the HPLC system or column.[3]
-
Check other peaks in the chromatogram: If only one or a few peaks are showing distortion (like shoulders or merged peaks), it is likely a co-elution problem.[3] If all peaks are split or misshapen, it could indicate a physical issue like a partially blocked column inlet frit or a void in the column.[2][3]
-
Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can perform peak purity analysis by collecting multiple UV spectra across the peak.[1] If the spectra are not identical, it indicates the presence of more than one compound.[1] Similarly, an MS detector can be used to examine the mass spectra across the peak; a shift in the mass profile suggests co-elution.[1]
Q3: What is the general strategy to resolve co-eluting peaks?
Resolving co-eluting peaks involves manipulating the chromatographic conditions to improve the separation (resolution) between the compounds. The resolution equation highlights the three key factors that can be adjusted:
-
Capacity Factor (k'): This relates to the retention of the analyte on the column. Increasing retention can sometimes improve separation.[1][4]
-
Selectivity (α): This is the ability of the chromatographic system to differentiate between two analytes. Changing the mobile phase composition or the stationary phase chemistry are powerful ways to alter selectivity.[4][5]
-
Efficiency (N): This relates to the sharpness of the peaks. Sharper peaks are narrower and less likely to overlap. Using columns with smaller particles or longer columns can increase efficiency.[4][5]
A systematic approach to method development is the most effective strategy.[6]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a step-by-step approach to troubleshoot and resolve co-eluting peaks in your this compound analysis.
Problem: A single peak in my chromatogram has a shoulder or appears as two merged peaks.
This is a classic sign of co-elution.[1] Here’s a workflow to address this issue:
Step 1: Optimize the Mobile Phase
This is often the easiest and quickest parameter to adjust.[5]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice-versa.[6] These solvents have different properties and can alter the selectivity of the separation.[6]
-
Adjust the Mobile Phase pH: For diterpenoids, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the column, which can improve peak shape.[2]
-
Modify the Gradient Profile: If you are using a gradient, try making it shallower (i.e., decrease the rate of change of the organic solvent concentration).[6] This gives the compounds more time to interact with the stationary phase and can improve resolution.[6] You can also introduce isocratic holds at certain points in the gradient to help resolve critical pairs.[6]
Step 2: Evaluate the Stationary Phase
If optimizing the mobile phase is not sufficient, changing the column may be necessary.[5]
-
Try a Different Column Chemistry: Standard C18 columns are a good starting point for non-polar compounds like this compound.[2] However, if co-elution persists, a column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) phase, can provide a different selectivity and may change the elution order of the compounds.[6]
-
Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles offer higher efficiency, resulting in sharper peaks and better resolution.[5]
Step 3: Adjust Temperature and Flow Rate
-
Lower the Flow Rate: Reducing the flow rate generally improves resolution, but it will also increase the analysis time.[6]
-
Change the Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve efficiency.[5] However, it can also change the selectivity of the separation, so the effect on your specific sample should be evaluated.[5]
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks
This protocol provides a systematic approach to developing a robust HPLC method for the separation of this compound from co-eluting impurities.
-
Initial Conditions:
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[6]
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve the separation of the co-eluting peaks.
-
If the peaks are eluting close together, decrease the slope of the gradient in that region. For example, if the peaks elute between 40% and 50% B, you could change the gradient from a linear 5-95% B in 15 minutes to a multi-step gradient that has a slower ramp in that region (e.g., 40-50% B in 10 minutes).
-
-
Mobile Phase Selectivity:
-
Stationary Phase Selectivity:
-
If changing the mobile phase does not provide adequate resolution, try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Data Presentation
The following tables summarize the effect of different chromatographic parameters on peak resolution.
Table 1: Effect of Organic Modifier on Selectivity
| Organic Modifier | Retention Time of this compound (min) | Retention Time of Co-eluting Impurity (min) | Resolution (Rs) |
| Acetonitrile | 8.2 | 8.4 | 0.8 |
| Methanol | 9.5 | 10.1 | 1.6 |
Note: These are example data to illustrate the potential effect of changing the organic modifier.
Table 2: Effect of Gradient Slope on Resolution
| Gradient Program | Retention Time of this compound (min) | Retention Time of Co-eluting Impurity (min) | Resolution (Rs) |
| 5-95% B in 10 min | 6.1 | 6.2 | 0.9 |
| 30-50% B in 15 min | 10.3 | 10.8 | 1.7 |
Note: These are example data to illustrate the potential effect of modifying the gradient profile.
References
Technical Support Center: Enhancing the Bioavailability of Abietatriene for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor bioavailability of Abietatriene, a hydrophobic diterpene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and execution of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent efficacy of this compound in our animal models, despite promising in vitro results. Could this be a bioavailability issue?
A1: Yes, this is a classic sign of poor oral bioavailability. This compound is a lipophilic compound with low aqueous solubility, which can lead to low dissolution in the gastrointestinal (GI) tract, poor absorption, and consequently, low and variable systemic exposure.[1][2] Factors contributing to this include its molecular structure, potential for first-pass metabolism, and rapid elimination. It is crucial to address the formulation of this compound to ensure adequate and consistent plasma concentrations for meaningful in vivo studies.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The main goal is to improve the solubility and dissolution rate of this compound in the GI fluids. Several formulation strategies can be employed, including:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions upon contact with GI fluids, keeping the drug in a solubilized state.[3][4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level to enhance its wettability and dissolution.[6][7][8]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like wet media milling or high-pressure homogenization.[9][10][11][12][13]
Q3: Are there any known pharmacokinetic parameters for this compound or similar compounds that I can use as a reference?
A3: While specific pharmacokinetic data for this compound is limited in publicly available literature, data from structurally related abietane (B96969) diterpenes like Carnosic Acid and Ferruginol can provide valuable insights. These compounds also exhibit poor water solubility and have been studied for their pharmacokinetic profiles. Below is a summary of reported pharmacokinetic parameters for these related compounds in rats.
Data Presentation: Pharmacokinetic Parameters of Abietane Diterpenes in Rats
| Parameter | Carnosic Acid | Ferruginol |
| Dose (Oral) | 64.3 ± 5.8 mg/kg | 20 mg/kg |
| Cmax (Maximum Plasma Concentration) | Not explicitly stated | 3.14 µg/mL |
| Tmax (Time to Cmax) | Not explicitly stated | 40 min |
| AUC (Area Under the Curve) | Bioavailability of 40.1% after 360 min | Not explicitly stated |
| t1/2 (Half-life) | Not explicitly stated | 41.73 min |
| Reference | [9][10] | [6] |
Note: This data is for structurally related compounds and should be used as a general guide. The actual pharmacokinetic profile of this compound may vary.
Troubleshooting Guides
Issue 1: Low Drug Loading in Lipid-Based Formulations (SEDDS)
Problem: Difficulty in dissolving a sufficient amount of this compound in the oil or surfactant phase of the SEDDS formulation.
Troubleshooting Steps:
-
Screen a Wider Range of Excipients:
-
Oils: Test a variety of oils, including long-chain triglycerides (e.g., corn oil, sesame oil), medium-chain triglycerides (e.g., Capryol™ 90), and fatty acid esters (e.g., ethyl oleate).
-
Surfactants: Evaluate non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12), such as Tween® 80, Kolliphor® EL, and Labrasol®.[4]
-
Co-solvents/Co-surfactants: Incorporate co-solvents like Transcutol® HP, PEG 400, or ethanol (B145695) to improve the solvent capacity of the formulation.[14]
-
-
Optimize the Ratio of Excipients: Systematically vary the ratios of oil, surfactant, and co-solvent to identify a region of optimal drug solubility. Constructing pseudo-ternary phase diagrams can be a valuable tool for this.[5]
-
Gentle Heating: Applying gentle heat (e.g., 40°C) during the formulation process can help to dissolve the this compound in the lipid mixture. Ensure that the compound is stable at the applied temperature.
Issue 2: Precipitation of this compound from Solid Dispersion Upon Dissolution
Problem: The solid dispersion initially enhances dissolution, but the drug quickly precipitates out of solution, leading to poor absorption.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. Screen different hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP K30), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus®. These polymers can help maintain a supersaturated state of the drug.[6][15]
-
Incorporate a Precipitation Inhibitor: Add a secondary polymer or a surfactant to the formulation that can act as a precipitation inhibitor. For example, HPMC can prevent the recrystallization of the drug from a supersaturated solution.
-
Optimize Drug-to-Polymer Ratio: A higher proportion of the polymer may be necessary to adequately disperse the drug and prevent precipitation. Ratios of 1:5 or even higher (drug:polymer) may be required.
-
Assess Amorphous State: Confirm that the this compound in the solid dispersion is in an amorphous state using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). A crystalline drug form will have a much lower dissolution rate.[15]
Issue 3: Instability and Aggregation of Nanoparticle Formulations
Problem: The prepared this compound nanoparticles are not stable and tend to aggregate over time, leading to a loss of the bioavailability-enhancing effect.
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial for preventing nanoparticle aggregation. Screen different stabilizers like Poloxamer 188, Tween® 80, or lecithin.[9][13]
-
Surface Charge Modification: The surface charge of the nanoparticles, measured as zeta potential, can influence their stability. A higher absolute zeta potential (e.g., > |30| mV) generally indicates better electrostatic stabilization.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticle suspension with a cryoprotectant (e.g., trehalose, mannitol) to create a stable powder that can be reconstituted before use.
-
Storage Conditions: Store the nanoparticle formulation at an appropriate temperature (e.g., 4°C) and protect it from light to minimize degradation and aggregation.
Experimental Protocols
Protocol 1: Preparation of an this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil: Capryol™ 90 (medium-chain triglycerides)
-
Surfactant: Kolliphor® EL (Cremophor EL)
-
Co-solvent: Transcutol® HP (diethylene glycol monoethyl ether)
-
Glass vials
-
Magnetic stirrer and stir bar
Methodology:
-
Screening for Solubilizing Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the compound to a known volume of the excipient.
-
Mix the samples on a shaker at room temperature for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Prepare different ratios of the selected excipients. A common starting point is a ratio of 30:50:20 (oil:surfactant:co-solvent).
-
Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture to approximately 40°C and stir until a homogenous, clear solution is formed.
-
Add the desired amount of this compound to the excipient mixture and continue stirring until it is completely dissolved.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation (e.g., 1:100) with simulated gastric or intestinal fluid and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and record the time it takes to form a clear or bluish-white emulsion.
-
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer: Polyvinylpyrrolidone (PVP K30)
-
Solvent: Ethanol (or another suitable organic solvent in which both this compound and the polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Solvent Selection: Identify a common volatile solvent in which both this compound and PVP K30 are readily soluble.
-
Preparation of the Solution:
-
Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:5 w/w) in the selected solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
-
Characterization:
-
Solid-State Characterization: Analyze the solid dispersion using XRPD and DSC to confirm the amorphous nature of this compound.
-
Dissolution Testing: Perform in vitro dissolution studies in simulated GI fluids and compare the dissolution profile of the solid dispersion to that of the pure, crystalline this compound.
-
Mandatory Visualizations
Signaling Pathways
Abietane diterpenes have been reported to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB and MAPK.[1][2][16][17][18][19][20]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal-imab-bg.org [journal-imab-bg.org]
- 6. preprints.org [preprints.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Advancing the Physicochemical Properties and Therapeutic Potential of Plant Extracts Through Amorphous Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. jhwcr.com [jhwcr.com]
- 12. BJNANO - Polymer lipid hybrid nanoparticles for phytochemical delivery: challenges, progress, and future prospects [beilstein-journals.org]
- 13. primescholars.com [primescholars.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Purification of Abietatriene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scalable purification strategies for Abietatriene. It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification critical?
A1: this compound is a tricyclic diterpene hydrocarbon, a natural product found in various plants, particularly conifers.[1][2][3] It serves as a key biosynthetic intermediate for a wide range of biologically active abietane (B96969) diterpenoids, including dehydroabietic acid and ferruginol, which have shown antimicrobial, antioxidant, and anti-inflammatory properties.[1] Purifying this compound is a critical step to ensure the removal of structural analogs, reaction byproducts, and other contaminants, which is essential for accurate biological testing, structure-activity relationship studies, and the development of pharmaceutical agents.
Q2: What are the typical starting materials for this compound purification?
A2: this compound for purification can be obtained from two primary sources:
-
Chemical Synthesis: It can be synthesized in the lab, for example, through processes like nitrogen deletion from other precursors.[4] The resulting crude reaction mixture requires purification to isolate the this compound.
-
Natural Product Extraction: It can be isolated from plant sources, such as conifers in the Pinaceae and Podocarpaceae families.[1] Extracts from these plants contain a complex mixture of related compounds, necessitating multi-step purification procedures.[5][6]
Q3: What is the most common and scalable method for purifying this compound?
A3: The most frequently cited method for purifying this compound is silica (B1680970) gel column chromatography.[4][7] This technique separates compounds based on their polarity. This compound, being a non-polar hydrocarbon, is typically eluted with a non-polar solvent like hexanes.[4] Column chromatography is a robust and scalable technique, widely used in both laboratory and industrial settings for the purification of organic compounds.[8][9]
Q4: How can the purity of this compound be assessed after purification?
A4: Purity assessment is crucial. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the column chromatography and assess the purity of the collected fractions.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique to determine the absolute purity of the final product. Purity levels of 99% have been reported using this method.[4]
-
Gas Chromatography (GC): As a volatile compound, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification and purity assessment.[7]
Q5: Is it possible to purify this compound by crystallization?
A5: this compound is typically isolated as a colorless oil at room temperature, which makes direct crystallization challenging.[4] Crystallization is generally more effective for solid compounds.[10] While techniques like co-crystallization with a host molecule or crystallization at very low temperatures exist, they have not been specifically reported for this compound itself.[10] However, solid derivatives of this compound could potentially be purified using crystallization methods like slow evaporation or vapor diffusion.[11]
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocol
Purification of this compound using Silica Gel Column Chromatography
This protocol is adapted from a reported laboratory-scale synthesis and purification.[4]
1. Column Preparation:
-
A glass column (e.g., 2.25 x 8 inches) is packed with silica gel (e.g., 235 g) as a slurry in hexanes.
-
The column is equilibrated by passing several column volumes of hexanes through the silica gel until the bed is stable.
2. Sample Loading:
-
The crude this compound residue is dissolved in a minimal amount of a non-polar solvent, such as hexanes (e.g., 5 mL).
-
This solution is carefully loaded onto the top of the silica gel column. The flask is rinsed with additional hexanes (e.g., up to 3 mL) to ensure the complete transfer of material.
3. Elution:
-
The column is eluted with a non-polar mobile phase, typically 100% hexanes (e.g., 1 L).
-
The flow rate should be maintained to allow for proper separation.
4. Fraction Collection:
-
Eluent is collected in fractions of a consistent volume (e.g., 50 mL).
5. Purity Analysis:
-
Each fraction (or selected fractions) is analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Fractions showing a single spot corresponding to this compound are pooled together.
6. Product Isolation:
-
The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator.
-
The resulting oil is placed under high vacuum for several hours (e.g., 6 hours) to remove any residual solvent, yielding pure this compound as a colorless oil.
Data Presentation
Table 1: Summary of Lab-Scale this compound Purification Parameters
| Parameter | Value / Description | Reference |
|---|---|---|
| Purification Method | Silica Gel Column Chromatography | [4] |
| Stationary Phase | Silica Gel (235 g) | [4] |
| Column Dimensions | 2.25 x 8 inches | [4] |
| Mobile Phase | 100% Hexanes (1 L) | [4] |
| Purity Analysis | TLC, qNMR | [4] |
| Final Product Form | Colorless Oil | [4] |
| Reported Yield | 80% | [4] |
| Reported Purity | 99% (by qNMR) |[4] |
Troubleshooting Guide
Problem: Low or no yield of this compound after chromatography.
| Possible Cause | Recommended Solution |
|---|---|
| Incorrect mobile phase polarity: this compound may have eluted much faster than expected or remained on the column. | Verify the polarity of your solvent system. Use TLC to test different solvents. Since this compound is very non-polar, hexanes should be sufficient, but contaminated starting material may alter behavior.[7] |
| Product degradation on silica: Silica gel can be slightly acidic, which may degrade sensitive compounds. | Consider using deactivated (neutral) silica gel or alumina (B75360) as the stationary phase. |
| Improper fraction collection: The product may have been missed during fraction collection. | Collect smaller fractions and analyze all of them thoroughly by TLC before discarding any. |
Problem: Purified this compound is contaminated with impurities (co-elution).
| Possible Cause | Recommended Solution |
|---|---|
| Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Reduce the amount of crude sample loaded relative to the amount of silica gel (a common ratio is 1:30 to 1:100 sample to silica by weight). |
| Poor separation: The impurity has a polarity very similar to this compound. | Try a different solvent system with lower polarity (e.g., heptane) or consider a different chromatographic technique like High-Performance Liquid Chromatography (HPLC) for better resolution.[12] |
| Fractions pooled incorrectly: Some fractions containing impurities were combined with pure fractions. | Re-analyze the TLC plates for each fraction carefully. If needed, re-combine and re-purify the contaminated batch. |
Problem: The chromatography column is running very slowly or is clogged.
| Possible Cause | Recommended Solution |
|---|---|
| Particulate matter in sample: Undissolved material from the crude product is clogging the top of the column. | Filter the crude sample solution through a small plug of celite or a syringe filter before loading it onto the column.[13] |
| Silica gel packed too tightly: The silica gel particles are too fine or have been compressed, restricting solvent flow. | Ensure the silica gel is packed correctly as a slurry without excessive pressure. Using a slightly coarser mesh silica gel can improve flow rates. |
| Precipitation on the column: The sample may have precipitated upon contact with the mobile phase. | Ensure the sample is fully dissolved in the loading solvent and that this solvent is miscible with the mobile phase.[14] |
Caption: Troubleshooting flowchart for low purity issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H30 | CID 6432211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. BJOC - Co-crystallization of an organic solid and a tetraaryladamantane at room temperature [beilstein-journals.org]
- 11. unifr.ch [unifr.ch]
- 12. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 14. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Validation & Comparative
Abietatriene vs. Ferruginol: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of inspiration. Among these, the abietane (B96969) diterpenes, a class of organic compounds found in various plants, have demonstrated significant biological activity. This guide provides a comparative overview of the antimicrobial effects of two prominent abietane diterpenes: abietatriene and ferruginol (B158077), intended for researchers, scientists, and drug development professionals.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound and ferruginol has been evaluated against a range of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies. It is important to note that these values were obtained from different studies and direct, side-by-side comparisons under identical conditions are limited.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ar-Abietatriene | Staphylococcus epidermidis | 25 | [1] |
| Bacillus cereus | 25 | [1] | |
| This compound derivative | Methicillin-resistant S. aureus | 8 (MIC90) | [2] |
| Staphylococcus epidermidis | 8 (MIC90) | [2] | |
| Ferruginol | Staphylococcus aureus | 2.5-5 | [3] |
| Methicillin-resistant S. aureus | 2.5 | [3] | |
| Propionibacterium acnes | 4 | [4] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following are detailed methodologies for two common experimental protocols used in the cited studies.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[5][6]
1. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Stock solutions of this compound and ferruginol in a suitable solvent (e.g., DMSO).
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from an agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
3. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Agar Well Diffusion Method
The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[8][9]
1. Preparation of Materials:
-
Petri plates with a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Bacterial culture in the logarithmic growth phase.
-
Sterile cork borer (6-8 mm diameter).
-
Stock solutions of this compound and ferruginol.
2. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of bacteria.
3. Assay Procedure:
-
Allow the inoculated plates to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
A solvent control should also be included.
-
Incubate the plates at 37°C for 18-24 hours.
4. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of abietane diterpenes like this compound and ferruginol is believed to be primarily due to their interaction with the bacterial cell membrane. The lipophilic nature of these compounds facilitates their insertion into the lipid bilayer, leading to a disruption of membrane integrity and function. The presence of a phenolic hydroxyl group, as in ferruginol, is thought to enhance this activity.[10][11] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[10][12]
Caption: Proposed mechanism of antimicrobial action for abietane diterpenes.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 2. Antibacterial profiling of abietane-type diterpenoids [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Antiparasitic Abietane Diterpenoids from the Roots of Clerodendrum eriophyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. Phenol group of terpenoids is crucial for antibacterial activity upon ion leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenolic -OH group is crucial for the antifungal activity of terpenoids via disruption of cell membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eugenol alters the integrity of cell membrane and acts against the nosocomial pathogen Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Abietatriene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Abietatriene, a diterpene of significant interest in various research and industrial applications. Due to the limited availability of direct comparative studies on this compound, this guide leverages validation data for the structurally similar and well-researched diterpene, abietic acid, as a reliable proxy. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for terpenoid analysis. A general overview of UV-Vis spectrophotometry is also included.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While HPLC is often favored for its robustness and suitability for non-volatile compounds, GC-MS provides high separation efficiency for volatile and semi-volatile compounds.
Table 1: Performance Comparison of a Validated HPLC Method for Abietic Acid Quantification
| Validation Parameter | HPLC Method 1[1][2][3] | HPLC Method 2[4] |
| Analyte | Abietic Acid | Dehydroabietic Acid (DHAA) & Abietic Acid (AA) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Accuracy (% Recovery) | Excellent reliability | Not specified |
| Precision (RSD %) | Meets INMETRO criteria | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for HPLC and GC-MS analysis of diterpenes.
High-Performance Liquid Chromatography (HPLC) Protocol for Abietic Acid
This protocol is based on a validated method for the determination of abietic acid in natural resins.[1][2][3]
-
Instrumentation: HPLC system equipped with a Diode Array Detector (DAD).
-
Column: Pursuit PFP column (150 mm x 4.6 mm, 5.0 μm).[1]
-
Mobile Phase: Isocratic elution with methanol (B129727) and 0.1% formic acid in water (75:25 v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 10 μL.[1]
-
Detection: UV detection at 245 nm.[1]
-
Sample Preparation: Samples are prepared using an ultrasonic-assisted approach.[1]
-
Standard Preparation: Prepare stock solutions of abietic acid in the mobile phase and create a series of working standards through serial dilution.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Terpenoid Analysis
This protocol outlines a general procedure for the analysis of volatile and semi-volatile terpenoids.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the sample concentration.
-
Temperature Program: An oven temperature gradient is optimized to separate the target analytes. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Extraction with a suitable organic solvent (e.g., hexane, ethyl acetate). Derivatization (e.g., silylation) may be necessary for less volatile diterpenes to improve their chromatographic behavior.
General UV-Vis Spectrophotometry Protocol for Quantification
UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for quantification if the analyte has a suitable chromophore and the sample matrix is not overly complex.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A solvent that dissolves the sample and does not absorb in the wavelength range of interest.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
-
Quantification: The concentration of this compound in the sample is determined by measuring its absorbance and interpolating the concentration from the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity.
Visualizations
Diagrams can aid in understanding complex workflows and relationships. The following diagrams were created using the DOT language.
Caption: General workflow for the validation of an analytical method.
Caption: Key characteristics of HPLC and GC-MS for diterpene analysis.
References
A Comparative Analysis of the Antioxidant Activities of Abietatriene and Carnosic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two abietane (B96969) diterpenes: abietatriene and carnosic acid. While both compounds share a common structural scaffold, their antioxidant capacities and mechanisms of action exhibit notable differences. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biochemical pathways to aid in research and development.
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant activity of this compound and carnosic acid are limited. However, data from studies on individual compounds and structurally related abietane diterpenes provide insights into their relative potency. Carnosic acid is a well-established potent antioxidant.[1] The antioxidant capacity of this compound is less documented, but studies on similar abietane diterpenes, such as ferruginol, offer a basis for comparison.
| Compound | Assay | Result | Reference Compound | Result | Source |
| Carnosic Acid | DPPH IC50 | 5.9 - 11.8 µg/mL | - | - | [2] |
| Carnosic Acid | DPPH IC50 | 10.50 µg/mL | TBHQ | 15.50 µg/mL | [1] |
| Carnosic Acid | ABTS IC50 | 17.11 µg/mL | TBHQ | 13.14 µg/mL | [1] |
| Ferruginol | Linoleic Acid Oxidation | Stronger than Carnosic Acid & α-tocopherol | Carnosic Acid | Weaker than Ferruginol | [3] |
| Ferruginol | DPPH Assay | Weaker than Carnosic Acid & α-tocopherol | Carnosic Acid | Stronger than Ferruginol | [3] |
| Abietane Diterpene (from Clerodendrum bracteatum) | DPPH IC50 | 23.23 ± 2.10 µg/mL | - | - | [4] |
| Abietane Diterpene (from Clerodendrum bracteatum) | ABTS IC50 | 15.67 ± 1.89 µg/mL | - | - | [4] |
Note: IC50 (half maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value corresponds to a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox.
Mechanisms of Antioxidant Action
Carnosic Acid:
Carnosic acid is recognized as a powerful antioxidant that acts as a scavenger of reactive oxygen species (ROS).[5][6] Its mechanism involves both direct ROS quenching and the activation of cellular antioxidant defense systems. A key pathway influenced by carnosic acid is the Keap1/Nrf2 signaling pathway. Under conditions of oxidative stress, carnosic acid promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.
This compound:
The specific antioxidant mechanism of this compound has not been extensively studied. However, research on the structurally similar abietane diterpene, ferruginol, suggests a mechanism involving the formation of a quinone methide intermediate.[3] This intermediate is believed to play a crucial role in the antioxidant reaction, although the detailed signaling pathways remain to be elucidated. Theoretical studies on abietane diterpenoids suggest that their antiradical activity in nonpolar environments is mainly through a formal hydrogen transfer mechanism.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of antioxidant efficacy of a deflavored and decolorized rosemary extract: effect of carnosol content on the oxidative stability of paprika colored beef patties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The radical scavenging activity of abietane diterpenoids: Theoretical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Natural vs. Synthetic Abietatriene Derivatives in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of natural and synthetically derived abietatriene compounds, focusing on the well-studied derivatives dehydroabietic acid and ferruginol (B158077). While direct head-to-head bioactivity data for natural versus synthetically produced this compound in the same study is limited in publicly available literature, this document compiles and juxtaposes quantitative data from various sources to offer insights into their relative performance in key bioassays.
Executive Summary
This compound and its derivatives, a class of diterpenoids found in coniferous plants, have garnered significant interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The comparison between naturally sourced and synthetically produced versions of these compounds is crucial for standardized research and therapeutic development. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways modulated by these molecules. The data presented suggests that both natural and synthetic derivatives exhibit potent biological effects, with synthetic routes offering the potential for structural modifications to enhance activity and selectivity.
Data Presentation: Comparative Bioactivity of this compound Derivatives
The following tables summarize the quantitative bioactivity data for natural dehydroabietic acid and semi-synthetic ferruginol derivatives. It is important to note that the data for synthetic compounds are often for derivatives of the parent molecule, and direct comparisons should be made with caution.
Table 1: Antimicrobial Activity of Natural Dehydroabietic Acid
| Microorganism | Strain | Bioassay | Activity Metric | Result | Reference |
| Staphylococcus aureus | ATCC 1228 | Broth Microdilution | MIC | 7.81 µg/mL | [1] |
| Mycobacterium smegmatis | ATCC 607 | Broth Microdilution | MIC | 7.81 µg/mL | [1] |
| Klebsiella pneumoniae | Multiple Strains | Broth Microdilution | MIC | 125 µg/mL | [1] |
| Escherichia coli | HSM 303 | Broth Microdilution | MIC | 125 µg/mL | [1] |
| Staphylococcus aureus | ATCC 43866 | Biofilm Inhibition | MBIC | 0.49 µg/mL (75.13% inhibition) | [1] |
Table 2: Cytotoxic Activity of Semi-Synthetic Ferruginol and its Derivatives
| Compound | Cell Line | Bioassay | Activity Metric | Result (GI50/IC50) | Reference |
| Ferruginol | SK-MEL-28 (Melanoma) | SRB Assay | GI50 | 47.5 µM | |
| 18-Aminoferruginol | SK-MEL-28 (Melanoma) | SRB Assay | GI50 | 9.8 µM | |
| Ferruginol Derivative 10 | SUM149 (Breast Cancer) | CellTiter-Glo | IC50 | ~1.3-13 µM | [2] |
| Ferruginol Derivative 11 | SUM149 (Breast Cancer) | CellTiter-Glo | IC50 | ~1.3-13 µM | [2] |
| Ferruginol Derivative 12 | SUM149 (Breast Cancer) | CellTiter-Glo | IC50 | ~1.3-13 µM | [2] |
| Ferruginol | MDA-T32 (Thyroid Cancer) | MTT Assay | IC50 | 12 µM | [2] |
| Ferruginol | Normal Thyrocytes | MTT Assay | IC50 | 92 µM | [2] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of these findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
-
Preparation of Inoculum:
-
From a pure culture, select 4-5 colonies of the test microorganism.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).
-
Dilute the standardized suspension to the final inoculum density required for the assay (typically 5 x 105 CFU/mL).
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound (e.g., dehydroabietic acid) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared microbial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 104 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., ferruginol) in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 490-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound derivatives and a general experimental workflow for their bioactivity assessment.
Caption: Dehydroabietic Acid Anti-inflammatory Signaling Pathway.
Caption: Ferruginol-Induced Mitochondrial Apoptosis Pathway.
Caption: General Experimental Workflow for Bioactivity Comparison.
References
In Vivo Validation of Abietatriene's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Abietatriene, a naturally occurring abietane (B96969) diterpene, with established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of in vivo studies on isolated this compound, this guide utilizes data from Carnosol, a structurally related abietane diterpene, as a proxy. The comparative analysis is supported by experimental data from the widely accepted carrageenan-induced paw edema model in rodents.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the efficacy of acute anti-inflammatory agents. The table below summarizes the dose-dependent inhibition of paw edema by Carnosol and commonly used NSAIDs.
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| Carnosol | 30 µ g/paw | Subcutaneous | 4 hours | 43.0 | [1] |
| 100 µ g/paw | Subcutaneous | 4 hours | Significant anti-nociceptive effect | [1] | |
| Diclofenac | 5 mg/kg | Oral | 2 hours | 56.2 | [2] |
| 20 mg/kg | Oral | 3 hours | 71.8 | [2] | |
| Indomethacin | 0.66-2 mg/kg | Not Specified | Not Specified | Significant inhibition | [3] |
| 5 mg/kg | Intraperitoneal | 1-5 hours | Significant inhibition | [4] | |
| Celecoxib | 1 mg/kg | Intraperitoneal | Not Specified | Significant inhibition | [5] |
| 10 mg/kg | Intraperitoneal | Not Specified | Significant inhibition | [5] | |
| 30 mg/kg | Intraperitoneal | Not Specified | Significant inhibition | [5] |
Impact on Pro-Inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. The following table compares the effects of the selected compounds on the levels of these cytokines in inflamed paw tissue.
| Compound | Dose | Animal Model | Effect on TNF-α | Effect on IL-6 | Reference |
| Carnosol | Not Specified | In vitro/In silico | Potent inhibition of mPGES-1 | Potent inhibition of 5-LO | [6] |
| Diclofenac | 3-100 mg/kg | Rat | Dose-dependent reduction | Dose-dependent reduction | [7] |
| Indomethacin | 10 mg/kg | Mouse | Significant reduction | Significant reduction | [8] |
| Celecoxib | 3 mg/kg | Rat | Significant reduction in serum | Not Specified | [9] |
Modulation of Myeloperoxidase (MPO) Activity
Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, and its activity is a key indicator of neutrophil infiltration into inflamed tissues.
| Compound | Dose | Animal Model | Effect on MPO Activity | Reference |
| Pimaradienoic Acid (related diterpene) | 10 mg/kg | Mouse | Inhibition | [10] |
| Thalidomide (TNF-α inhibitor) | Not Specified | Mouse | Significant decrease | [11] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
-
Animals: Male Wistar rats or Swiss albino mice are used.[12][13]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Compound Administration: The test compound (e.g., this compound, Carnosol, NSAIDs) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the carrageenan injection.[12]
-
Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.[12][13]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2][4]
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Cytokine Levels (TNF-α and IL-6) by ELISA
-
Tissue Collection: At a predetermined time point after carrageenan injection, animals are euthanized, and the inflamed paw tissue is collected.
-
Tissue Homogenization: The paw tissue is homogenized in a suitable buffer (e.g., lysis buffer with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected.
-
ELISA: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[14][15][16][17] The general steps include:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding standards and samples to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined.
Myeloperoxidase (MPO) Activity Assay
-
Tissue Collection and Homogenization: Inflamed paw tissue is collected and homogenized in a buffer containing a detergent such as hexadecyltrimethylammonium bromide (HTAB).[2]
-
Centrifugation: The homogenate is centrifuged, and the supernatant is collected.
-
Assay: MPO activity in the supernatant is determined spectrophotometrically. The assay is based on the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide, which results in a color change.[5]
-
Measurement: The change in absorbance is measured over time at a specific wavelength (e.g., 460 nm).
-
Calculation: MPO activity is expressed as units per gram of tissue.
Visualizing the Mechanism of Action
To illustrate the potential pathways through which this compound and other anti-inflammatory agents exert their effects, the following diagrams are provided.
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
References
- 1. sfrbm.org [sfrbm.org]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relevance of tumour necrosis factor-α for the inflammatory and nociceptive responses evoked by carrageenan in the mouse paw - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. raybiotech.com [raybiotech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Rat TNFa(Tumor Necrosis Factor Alpha) ELISA Kit [elkbiotech.com]
Head-to-head comparison of different Abietatriene extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of Abietatriene, a promising abietane (B96969) diterpenoid, is a critical first step for further investigation into its therapeutic potential. The choice of extraction method significantly impacts the yield, purity, and integrity of the isolated compound. This guide provides a comprehensive comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Comparative Performance of Extraction Methods
The efficacy of an extraction method is primarily evaluated based on the yield of the target compound, the time required for extraction, and the consumption of solvents. The following table summarizes quantitative data from various studies on the extraction of abietane diterpenoids, providing a comparative overview of different techniques.
| Extraction Method | Plant Material | Solvent | Extraction Time | Yield (mg/g DW) | Reference |
| Maceration | Salvia rosmarinus | 70% Ethanol | 24 hours | ~12.57% of methanolic extract | [1] |
| Decoction | Salvia species | Water | 5-15 minutes | Higher than infusion | [1] |
| Soxhlet Extraction | Salvia officinalis | Petroleum Ether | 10 hours | 36.4 ± 1.36 | [2] |
| Percolation followed by Reflux | Salvia officinalis | Petroleum Ether | Short + 60 min | ~37 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Chaenomeles speciosa leaves | 93% Ethanol | 30 minutes | 36.77 ± 0.40 (total triterpenoids) | [3] |
| Microwave-Assisted Extraction (MAE) | Salvia dumetorum | 40% Ethanol | 8 minutes | TPC: 35.23 ± 0.50 | [4][5] |
| Supercritical Fluid Extraction (SFE) | Not Specified | Supercritical CO2 | Variable | High selectivity | [6] |
Note: TPC refers to Total Phenolic Content, which is often used as an indicator of the presence of compounds like abietane diterpenoids. Direct yield data for this compound specifically is limited in comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are the protocols for the key extraction methods discussed.
Soxhlet Extraction
Soxhlet extraction is a conventional and exhaustive method for solid-liquid extraction.
Protocol:
-
A sample of finely ground and dried plant material (e.g., 10 g) is placed in a porous thimble.[7]
-
The thimble is placed into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., 300 mL of petroleum ether) is added to a round-bottom flask, which is heated.[7]
-
The solvent vaporizes, travels up a distillation arm, and condenses in a condenser.
-
The condensed solvent drips into the thimble containing the plant material, extracting the desired compounds.
-
Once the solvent level in the chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the flask.
-
This cycle is repeated for a specified duration (e.g., 10-24 hours) to ensure complete extraction.[7]
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process by disrupting cell walls and enhancing mass transfer.[8]
Protocol:
-
A known quantity of powdered plant material is suspended in a suitable solvent (e.g., ethanol) in an extraction vessel.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.[9]
-
The suspension is subjected to ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) and power (e.g., 50-150 W) for a defined period (e.g., 30 minutes).[3][9]
-
The temperature of the extraction mixture is often controlled to prevent degradation of thermolabile compounds.[9]
-
After extraction, the mixture is filtered or centrifuged to separate the solid residue from the liquid extract.
-
The solvent is then removed from the extract, typically under reduced pressure.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[4][5]
Protocol:
-
A weighed amount of powdered plant material is mixed with an appropriate solvent (e.g., 40% ethanol) in a microwave-transparent vessel.[4][5]
-
The vessel is placed in a microwave extractor.
-
The mixture is irradiated with microwaves at a set power (e.g., 400 W) for a short duration (e.g., 8 minutes).[4][5]
-
The temperature and pressure inside the vessel may be monitored and controlled.
-
Following extraction, the mixture is cooled and filtered.
-
The solvent is evaporated from the filtrate to yield the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent, offering high selectivity and a clean extract free of organic solvents.[6]
Protocol:
-
The ground plant material is packed into an extraction vessel.
-
A supercritical fluid, such as CO2, is pumped into the vessel and brought to the desired temperature and pressure to reach a supercritical state.
-
The supercritical fluid passes through the plant material, dissolving the this compound.
-
The pressure and/or temperature is then altered in a separator, causing the CO2 to lose its solvent power and the extracted compound to precipitate.
-
The CO2 can be recycled and reused.
Visualizing the Process: Extraction to Isolation Workflow
To provide a clear overview of the general procedure from plant material to isolated this compound, the following workflow diagram illustrates the key stages involved.
Caption: General workflow for the extraction and isolation of this compound.
Biosynthesis of Abietane Diterpenes
This compound belongs to the family of abietane diterpenoids, which are synthesized in plants through the mevalonic acid (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The following diagram outlines the key steps in the biosynthesis of the abietane skeleton.
Caption: Simplified biosynthesis pathway of abietane diterpenes.
Conclusion
The selection of an appropriate extraction method for this compound is a critical decision that depends on the specific research goals, available resources, and desired scale of production. Conventional methods like Soxhlet extraction are effective but often time-consuming and require large volumes of organic solvents. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction time and solvent consumption, making them more environmentally friendly and efficient alternatives.[8][10] Supercritical Fluid Extraction provides a highly selective and "green" option, yielding a solvent-free extract, which is particularly advantageous for pharmaceutical and nutraceutical applications.[6] Ultimately, the choice of method will involve a trade-off between factors such as yield, purity, cost, and environmental impact. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Microwave-Assisted Extraction of Polyphenol-Rich Extract from Salvia dumetorum Leaves | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction of bioactive compounds from Malva sylvestris leaves and its comparison with agitated bed extraction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Performance in Abietatriene Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of abietatriene is critical for ensuring data integrity in various stages of research and development. This guide provides a comprehensive comparison of analytical methodologies for this compound analysis, drawing upon single-laboratory validation data to offer insights into expected inter-laboratory performance. While a formal inter-laboratory proficiency testing program for this compound is not publicly available, this document synthesizes performance characteristics from various validated methods to aid in method selection and evaluation.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods used for the quantification of abietane-type diterpenes, including compounds structurally related to this compound. This data, compiled from various single-laboratory validation studies, provides a benchmark for evaluating method performance across different laboratories. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offering distinct advantages in terms of sensitivity, selectivity, and sample throughput.
| Parameter | GC-MS Method 1 | HPLC-UV Method 1 | HPLC-UV Method 2 |
| **Linearity (R²) ** | > 0.999[1] | ≥ 0.999[2] | 0.9999[3] |
| Limit of Detection (LOD) | 0.3 ppm[4] | 2.22 µg/mL[2] | 0.40 µg/mL[3] |
| Limit of Quantification (LOQ) | 1.1 ppm[4] | 6.73 µg/mL[2] | 1.10 µg/mL[3] |
| Precision (RSD) | Intraday: 0.86-2.47%[1] Interday: 1.57-2.56%[1] | 0.15%-1.35%[2] | Not Reported |
| Accuracy (Recovery) | 98.3–101.6%[1] | 101.48%-101.90%[2] | 96.4-100.4%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the analysis of this compound and related diterpenes by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[5]
-
Sample Preparation:
-
Extraction: Samples (e.g., plant material, extracts) are typically extracted with a non-polar solvent such as hexane (B92381) or a solvent mixture.
-
Derivatization (Optional): For compounds with active hydrogen atoms, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering matrix components.[6]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms).
-
Injector: Split/splitless injector is commonly used.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used for detection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C), and hold for a period.
-
Injector Temperature: Typically set around 250°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[5]
-
Mass Range: Typically scanned from m/z 40 to 550.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is well-suited for the analysis of less volatile and thermally labile compounds.[7]
-
Sample Preparation:
-
Extraction: Samples are extracted with a suitable solvent (e.g., methanol, acetonitrile).
-
Filtration: The extract is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used for the separation of diterpenes.[3]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[3][6]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Injection Volume: Typically 5-20 µL.
-
-
Detection:
-
Wavelength: The UV detection wavelength is selected based on the absorbance maximum of this compound.
-
Visualizing the Analytical Workflow
To better illustrate the logical flow of an inter-laboratory validation study for this compound analysis, the following diagram is provided.
Caption: Workflow for Inter-laboratory Validation of this compound Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Stability-Indicating HPLC-UV Assay for Quantification of Tafenoquine Succinate in a Novel Paediatric Antimalarial Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Abietatriene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. Abietatriene, a diterpene compound, requires careful management as a hazardous chemical waste stream. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Hazard Considerations
Inferred Hazard Profile for this compound:
| Hazard Classification | Description | Precautionary Measures |
| Health Hazards | Causes skin, eye, and respiratory tract irritation.[1][2][3][4] May be harmful if swallowed.[5] Potential for allergic skin reactions.[4] | Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[1][3] Wash thoroughly after handling.[1][2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[2][4][6] Classified as an environmentally hazardous substance.[7] | Prevent release to the environment.[2][6] Do not dispose of down the drain.[6][7] |
| Physical Hazards | As a solid, fine dust may form explosive mixtures with air.[1] If in a solvent, flammability will be determined by the solvent's properties. | Minimize dust generation.[1] Keep away from ignition sources if in a flammable solvent.[8][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation at the point of generation, correct containerization and labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, bench paper, and vials, must be segregated from non-hazardous trash. Place these items into a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solutions in organic solvents, in a separate, sealed, and leak-proof hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
2. Container Selection and Management:
-
Use containers that are compatible with the chemical nature of the waste. For liquid waste, ensure the container is compatible with the solvent used.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and in secondary containment to prevent spills.
3. Labeling of Hazardous Waste:
-
Properly label all hazardous waste containers immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
The date of waste generation.
-
The principal investigator's name and laboratory contact information.
-
4. Arranging for Disposal:
-
Once a waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for waste pickup requests. EHS will then collect the waste for final disposal, which is typically high-temperature incineration at a licensed facility.
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols and hazard assessments from safety data sheets of analogous compounds. No experimental protocols are directly cited for the disposal procedure itself.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
Essential Safety and Logistics for Handling Abietatriene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and the integrity of research. This document provides essential, immediate safety and logistical information for handling Abietatriene, including personal protective equipment (PPE), operational plans, and disposal procedures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical properties of this compound and safety data from structurally similar compounds. It is imperative to handle this compound with caution and adhere to all institutional and local safety regulations.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation/Weighing | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended if handling powders or creating aerosols. Use a fume hood or a certified respirator. |
| Handling/Transfer | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a well-ventilated area or a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles or a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls | Required. Use a respirator with appropriate cartridges for organic vapors. |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a well-ventilated area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. Follow these procedural steps:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical spill kit is readily accessible.
-
Work in a designated area, preferably a certified chemical fume hood.
-
Have all necessary equipment and reagents prepared before handling the compound.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[3][4]
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste.
-
This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
-
Waste Collection:
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical (this compound), and any other required institutional or regulatory information.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment.[3]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
